molecular formula C11H14O3 B016214 1-(3,4-Dimethoxyphenyl)propan-1-one CAS No. 1835-04-7

1-(3,4-Dimethoxyphenyl)propan-1-one

Cat. No.: B016214
CAS No.: 1835-04-7
M. Wt: 194.23 g/mol
InChI Key: SBMSBQOMJGZBRY-UHFFFAOYSA-N
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Description

Propioveratrone is an aromatic ketone.
1-(3,4-Dimethoxyphenyl)propan-1-one is a natural product found in Pteronia camphorata and Virola surinamensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMSBQOMJGZBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60171427
Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1835-04-7
Record name Propioveratrone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name Propioveratrone
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Record name 1-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis, and potential applications of 1-(3,4-Dimethoxyphenyl)propan-1-one. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.

Core Properties and Identifiers

This compound, also known as 3',4'-Dimethoxypropiophenone or Propioveratrone, is an aromatic ketone.[1] It has been isolated from natural sources, including the stems of Trigonostemon xyphophylloides, a plant used in folk medicine.[2] The compound serves as a useful intermediate in various organic synthesis applications.[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for experimental design and application.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₃[1][3][4]
Molecular Weight 194.23 g/mol [1][2][3]
CAS Number 1835-04-7[1][3]
Appearance Off-White Semi-Solid / Solid[1][5]
Melting Point 59-60 °C[3]
Boiling Point 295.2 °C at 760 mmHg[3][4]
Density 1.047 g/cm³[3][4]
Flash Point 123.2 °C[3][4]
Refractive Index 1.496[3]
Vapor Pressure 0.00154 mmHg at 25°C[3]
Storage Sealed in dry, room temperature[5][6]

Structural elucidation is critical for compound verification. X-ray crystallography has been performed on this compound, revealing a monoclinic crystal system.[2] The molecule is noted to be approximately planar.[2]

ParameterValueReference(s)
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Unit Cell Dimensions a = 8.9308 Å, b = 13.8582 Å, c = 8.5692 Å, β = 102.427°[2]
InChI Key SBMSBQOMJGZBRY-UHFFFAOYSA-N[5]
SMILES CCC(=O)C1=CC(OC)=C(OC)C=C1[6]

Experimental Protocols

A common method for the preparation of this compound is through the acylation of 1,2-dimethoxybenzene.

Methodology: Friedel-Crafts Acylation

  • Reaction Setup: To a cooled (0-5 °C) solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) portion-wise while stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirring mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.

dot

Synthesis_Workflow Reactants 1,2-Dimethoxybenzene + Propanoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) DCM, 0°C to RT Catalyst->Reaction Workup Quench (Ice/HCl) Extraction (DCM) Reaction->Workup Reaction Mixture Purification Wash (NaHCO₃, Brine) Dry (Na₂SO₄) Recrystallization/Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.

Biological Activity and Applications

This compound is primarily utilized as a building block in organic synthesis.[1] Its structure is a precursor for various more complex molecules with potential bioactivity. For instance, derivatives of this compound are related to chalcones, which are known to possess a wide range of biological effects.[7] The compound itself has been found in plants used in traditional medicine for treating diseases caused by viruses and fungi, suggesting potential intrinsic biological relevance.[2]

The ketone functional group and the dimethoxy-substituted phenyl ring make this molecule a versatile precursor. It can be used to synthesize a variety of downstream products.

dot

Logical_Relationships Core This compound NodeA 2-Bromo-3',4'-dimethoxy- propiophenone Core->NodeA Bromination NodeB 1-(3',4'-Dimethoxyphenyl)-1-propanol Core->NodeB Reduction NodeC Chalcone Derivatives Core->NodeC Condensation (e.g., with Aldehydes) NodeD Other Bioactive Molecules Core->NodeD Multi-step Synthesis

Caption: Role as a precursor to various functionalized organic compounds.

Safety Information

While comprehensive toxicity data is limited, this compound is considered moderately toxic by ingestion and is a flammable liquid.[3] When heated to decomposition, it may emit acrid smoke and irritating vapors.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential pharmacological applications. The straightforward synthesis and documented spectral properties make it an accessible and reliable building block for researchers in synthetic and medicinal chemistry.

References

Unveiling the Presence of 1-(3,4-Dimethoxyphenyl)propan-1-one in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)propan-1-one is a phenylpropanoid derivative with a chemical structure that suggests potential bioactivity. While research on this specific compound is limited, its presence in various plant species has been documented. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing the experimental protocols for its isolation and summarizing the available data. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential applications of this natural product.

Natural Occurrence in Plants

To date, this compound has been identified in three plant species from distinct geographical locations and plant families. The documented occurrences are summarized in the table below.

Plant SpeciesFamilyPlant PartReference
Trigonostemon xyphophylloidesEuphorbiaceaeStems[1]
Pteronia camphorataAsteraceaeNot Specified[1]
Virola surinamensisMyristicaceaeNot Specified[1][2]

Note on Quantitative Data: Despite the confirmed presence of this compound in these species, specific quantitative data, such as the yield or concentration of the compound in the plant material, is not extensively reported in the currently available literature. The isolation from Trigonostemon xyphophylloides started with 5.9 kg of dried stems, but the final yield of the pure compound was not specified.[1] Further research is required to quantify the abundance of this compound in these and other potential plant sources.

Experimental Protocols: Isolation from Trigonostemon xyphophylloides

A detailed methodology for the isolation of this compound has been described from the stems of Trigonostemon xyphophylloides.[1] The following protocol is based on the published procedure.

1. Plant Material and Extraction:

  • Air-dried stems of Trigonostemon xyphophylloides (5.9 kg) were ground into a coarse powder.

  • The ground material was percolated three times with 75% ethanol at 60°C for 2.5 hours for each percolation.

  • The resulting ethanol extract was concentrated and then suspended in 1.5 L of water.

2. Solvent Partitioning:

  • The aqueous suspension was successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol. This process yielded four distinct extracts corresponding to each solvent.

3. Chromatographic Separation:

  • The petroleum ether extract, which contained the target compound, was subjected to column chromatography on a silica gel column.

  • The column was initially eluted with petroleum ether, and the polarity was gradually increased with the addition of ethyl acetate. This gradient elution resulted in the collection of 20 fractions (A–T).

  • Fraction D was further purified using column chromatography with a petroleum ether-ethyl acetate gradient to yield the title compound.

4. Crystallization:

  • The crude this compound was dissolved in a small amount of ethyl acetate.

  • Single crystals suitable for X-ray analysis were obtained through the slow evaporation of the ethyl acetate solution at 298 K.

Experimental Workflow Diagram

experimental_workflow plant_material Ground Stems of Trigonostemon xyphophylloides (5.9 kg) extraction Percolation with 75% EtOH (3 x 2.5 h at 60°C) plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Chloroform, EtOAc, n-BuOH) extraction->partitioning petroleum_ether_extract Petroleum Ether Extract partitioning->petroleum_ether_extract silica_gel_cc Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) petroleum_ether_extract->silica_gel_cc fraction_d Fraction D silica_gel_cc->fraction_d final_purification Column Chromatography (Petroleum Ether-EtOAc Gradient) fraction_d->final_purification pure_compound This compound final_purification->pure_compound crystallization Crystallization (Slow evaporation from Ethyl Acetate) pure_compound->crystallization crystals Single Crystals for X-ray Analysis crystallization->crystals knowledge_gap cluster_known Established Knowledge cluster_gap Research Gaps occurrence Natural Occurrence in Trigonostemon xyphophylloides, Pteronia camphorata, Virola surinamensis quantification Quantitative Data (Yield, Concentration) occurrence->quantification Requires Quantification isolation Detailed Isolation Protocol from T. xyphophylloides isolation->quantification Can Inform Yield Studies bioactivity Biological Activity Screening (e.g., antimicrobial, anti-inflammatory) quantification->bioactivity Essential for Dose-Response Studies pathways Signaling Pathway Elucidation bioactivity->pathways Leads to Mechanism of Action Studies

References

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-one (CAS: 1835-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)propan-1-one, also known as 3',4'-dimethoxypropiophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis and has been identified as a natural product. Its chemical structure, featuring a propiophenone core with two methoxy groups on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, including various biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and known applications, with a focus on data relevant to research and development.

This compound has been isolated from the stems of Trigonostemon xyphophylloides, a plant used in folk medicine, suggesting potential, though largely unexplored, biological relevance. Its primary utility in a laboratory setting is as a precursor for creating larger molecules, particularly through modifications at the ketone and the adjacent methylene group.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1835-04-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Off-white solid[1]
Melting Point 59-60 °C[1]
Boiling Point 295.2 °C at 760 mmHg[2]
Density 1.047 g/cm³[2]
Flash Point 123.2 °C[2]
LogP 2.29650[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectral data is limited in publicly available literature, characteristic features can be inferred from related structures and general principles.

SpectroscopyCharacteristic Features
¹H NMR Signals corresponding to two distinct methoxy groups, an ethyl group (triplet and quartet), and aromatic protons on the substituted benzene ring are expected.
¹³C NMR Resonances for the carbonyl carbon, two methoxy carbons, carbons of the ethyl group, and the aromatic carbons are anticipated.
IR Spectroscopy A strong absorption band characteristic of a conjugated ketone (C=O stretch) is expected around 1670-1680 cm⁻¹. Bands for C-O stretching of the methoxy groups and aromatic C=C stretching would also be present.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A prominent fragment is often the acylium ion [M-CH₂CH₃]⁺.

Synthesis and Manufacturing

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole).

General Synthesis Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_workup Work-up & Purification Veratrole 1,2-Dimethoxybenzene (Veratrole) Reaction Friedel-Crafts Acylation in an inert solvent (e.g., CH₂Cl₂) Veratrole->Reaction PropanoylChloride Propanoyl Chloride or Propanoic Anhydride PropanoylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) LewisAcid->Reaction Quench Quench with ice/water Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on standard methodologies for Friedel-Crafts acylations.[3][4]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture in an ice bath to 0 °C.

  • Addition of Acylating Agent: Slowly add propanoyl chloride (1.05 equivalents) to the stirred suspension.

  • Addition of Arene: Dissolve 1,2-dimethoxybenzene (veratrole, 1.0 equivalent) in dry dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Isolation from Natural Sources

This compound has been isolated from the stems of Trigonostemon xyphylloides.[5]

  • Extraction: Air-dried and ground stems of the plant are percolated with 75% ethanol at 60°C.

  • Partitioning: The resulting extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Chromatography: The petroleum ether extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

  • Purification: Fractions containing the target compound are further purified by column chromatography.

  • Crystallization: The purified compound is dissolved in a minimal amount of ethyl acetate, and single crystals are obtained through slow evaporation of the solvent.[5]

Chemical Reactivity and Applications in Synthesis

This compound is a useful precursor for synthesizing a variety of more complex molecules. Its reactivity is centered around the ketone functional group and the adjacent aromatic ring.

G cluster_derivatives Synthetic Derivatives Start 1-(3,4-Dimethoxyphenyl) propan-1-one Chalcones Chalcone Derivatives Start->Chalcones Condensation w/ Aldehydes Amines Bioactive Amines Start->Amines Reductive Amination Heterocycles Heterocyclic Compounds Start->Heterocycles Cyclization Reactions Antimalarials Antimalarials Chalcones->Antimalarials lead to Spasmolytics Spasmolytics Amines->Spasmolytics lead to Fungicides Fungicides Heterocycles->Fungicides lead to

Caption: Role as a precursor to various classes of bioactive molecules.

  • Formation of Chalcones: It can react with various aromatic aldehydes via Claisen-Schmidt condensation to form chalcones.[6][7] These chalcone derivatives are known to possess a wide range of biological activities, including antimalarial and anticancer properties.[7][8]

  • Synthesis of Amines: The ketone can be converted to an amine through reductive amination. The resulting amines, such as 1-(3,4-dimethoxyphenyl)propan-2-amine, are key intermediates for pharmacologically active molecules, including amides with potential spasmolytic activity.[9]

  • α-Halogenation: The methylene group adjacent to the carbonyl can be halogenated to provide intermediates for further nucleophilic substitution reactions.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Biological and Pharmacological Activity

Direct studies on the biological activity of this compound are limited. Its primary relevance in drug development stems from its role as an intermediate in the synthesis of pharmacologically active compounds.

  • Anticancer and Antimalarial Precursor: Derivatives of this compound, particularly chalcones, have been evaluated for their therapeutic potential. For instance, chalcones synthesized from related dimethoxyphenyl ketones have shown promising in-vivo antimalarial activity and in-vitro cytotoxic activity against cancer cell lines.[7][10]

  • Fungicide and Bactericide Precursor: The core structure is found in more complex molecules, such as 3-aryl-3-triazolylpropiophenones, which have been described as components in fungicide and bactericide formulations.[6]

  • Natural Occurrence: Its isolation from Trigonostemon xyphophylloides, a plant used in traditional medicine for treating viral and fungal diseases, implies that the compound itself or its metabolites may possess some form of bioactivity, although this has not been extensively studied.

Safety and Toxicology

The toxicological data for this compound is not extensively detailed. General safety precautions for handling chemical reagents in a laboratory setting are advised.

  • Toxicity: It is described as moderately toxic by ingestion.[1]

  • Hazards: The compound is a flammable liquid. When heated to decomposition, it may emit acrid smoke and irritating vapors.[1]

  • Handling: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and mouth.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound (CAS: 1835-04-7) is a well-characterized aromatic ketone with significant utility as a synthetic intermediate. While it is also a naturally occurring compound, its primary value for researchers lies in its application as a building block for a diverse range of molecules, including those with potential therapeutic applications such as anticancer, antimalarial, and antimicrobial agents. The straightforward synthesis via Friedel-Crafts acylation makes it readily accessible for research and development purposes. Further investigation into the direct biological activities of this compound could be a potential area for future research, given its natural origin in medicinal plants.

References

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)propan-1-one, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. This guide covers its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its current understanding within biological contexts.

Chemical Identity and Nomenclature

This compound is an aromatic ketone characterized by a propan-1-one chain attached to a 3,4-dimethoxyphenyl ring. Its formal IUPAC name is This compound .[1][2][3] This compound is also widely known by several synonyms in commercial and academic literature.

A comprehensive list of its synonyms includes:

  • 3',4'-Dimethoxypropiophenone[1][4]

  • Propioveratrone[1][5]

  • 3,4-Dimethoxyphenyl ethyl ketone[1][2]

  • 1-(3,4-Dimethoxyphenyl)-1-propanone[1][5]

  • 1,2-Dimethoxy-4-propionylbenzene[6]

  • NSC 16954[1][3]

The relationship between the IUPAC name and its common synonyms is illustrated in the following diagram:

Nomenclature Nomenclature of this compound IUPAC This compound Syn1 3',4'-Dimethoxypropiophenone IUPAC->Syn1 is synonymous with Syn2 Propioveratrone IUPAC->Syn2 is synonymous with Syn3 3,4-Dimethoxyphenyl ethyl ketone IUPAC->Syn3 is synonymous with Syn4 1,2-Dimethoxy-4-propionylbenzene IUPAC->Syn4 is synonymous with

Caption: Logical relationship between the IUPAC name and common synonyms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[5][6]
Molecular Weight 194.23 g/mol [5][6]
CAS Number 1835-04-7[1][6]
Appearance Off-white semi-solid
Melting Point 59-60 °C[6]
Boiling Point 295.2 °C at 760 mmHg[6]
Density 1.047 g/cm³[6]
Flash Point 123.2 °C[6]
LogP (Octanol/Water Partition Coefficient) 2.29650[6]
Refractive Index 1.496[6]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

The general workflow for this synthesis and purification is depicted below:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Veratrole + Propanoyl Chloride + AlCl3 in DCM Stirring Stir at 0°C to Room Temperature Reactants->Stirring Quench Quench with Ice/HCl Stirring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, NaHCO3, Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product Logical_Relationship Target This compound Intermediate Chemical Intermediate / Building Block Target->Intermediate is a Derivatives Bioactive Derivatives (e.g., Chalcones, Heterocycles) Intermediate->Derivatives used to synthesize Application Potential Applications (e.g., Agrochemicals, Pharmaceuticals) Derivatives->Application have

References

Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the spectroscopic data for the compound 1-(3,4-Dimethoxyphenyl)propan-1-one, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 1835-04-7[1] Molecular Formula: C₁₁H₁₄O₃[1][2][3] Molecular Weight: 194.23 g/mol [2][3]

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: While specific NMR data for the title compound was not found, related compounds show characteristic signals. For instance, in a similar ketone, the carbonyl carbon (C=O) signal appears around 194.4 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~1670 - 1690C=O (Aryl ketone) stretching
~1580 - 1600C=C (Aromatic ring) stretching
~1250 - 1300C-O (Aryl ether) stretching
~2850 - 3000C-H (Aliphatic) stretching

Note: The IR spectrum of a related compound, 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one, shows a strong absorption band for the C=C aromatic stretching at 1586.0 cm⁻¹.[5] The carbonyl stretch is a key identifier for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

m/zInterpretation
194[M]⁺ (Molecular ion)
165[M - C₂H₅]⁺
137[M - C₂H₅CO]⁺

The molecular formula C₁₁H₁₄O₃ gives an exact mass of 194.0943.[2] An electron ionization mass spectrum is available for 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) added as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio of the ions is detected.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Figure 1: Workflow for the spectroscopic characterization of a chemical compound.

References

Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one from Veratrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-one from veratrole (1,2-dimethoxybenzene). The primary synthetic route discussed is the Friedel-Crafts acylation, a fundamental and widely used method for the C-C bond formation on aromatic rings.

Reaction Overview and Mechanism

The synthesis of this compound from veratrole is achieved through Friedel-Crafts acylation. This class of reactions involves the substitution of an aromatic proton with an acyl group.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion acts as the electrophile.[2] Veratrole is an activated aromatic compound due to the electron-donating nature of its two methoxy groups, which makes it highly reactive towards electrophiles.

The mechanism for the Friedel-Crafts acylation of veratrole with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), involves the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion, which is stabilized by resonance.[1]

  • Electrophilic Attack: The electron-rich π system of the veratrole ring acts as a nucleophile, attacking the acylium ion.[1] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The methoxy groups on veratrole are ortho, para-directing, leading to substitution primarily at the position para to one of the methoxy groups.

  • Deprotonation and Product Formation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion.[3][4] This step restores the aromaticity of the ring, yielding the final product, this compound.[1] The catalyst forms a complex with the resulting ketone product due to the Lewis basicity of the carbonyl oxygen.[4] This complex is then hydrolyzed during the aqueous workup to release the final product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Reagents and Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and dry dichloromethane. Cool the flask in an ice-water bath to 0°C.[5] All glassware should be thoroughly dried to prevent decomposition of the water-sensitive Lewis acid catalyst.[3]

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 10-15 minutes, maintaining the temperature at 0°C.[5]

  • Addition of Veratrole: Dissolve veratrole (1.0 equivalent) in a small amount of dry dichloromethane. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5-10°C.[5][6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[5]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5][6] This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[2][5]

  • Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and saturated sodium bicarbonate solution to remove any remaining acid.[2][5] Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of veratrole.

ParameterValueNotes
Reactants
Veratrole1.0 equivalentLimiting reagent
Propionyl Chloride1.1 equivalentsSlight excess to ensure complete reaction.
Aluminum Chloride1.1 - 1.2 equivalentsA stoichiometric amount is required as it complexes with the product.[4]
Solvent
Dichloromethane5-10 mL per gram of veratroleAnhydrous solvent is crucial.
Reaction Conditions
Temperature0°C to Room TemperatureInitial cooling is necessary to control the exothermic reaction.[5]
Reaction Time1 - 3 hoursMonitored by TLC for completion.
Yield
Expected Yield60-80%Yields can vary based on reaction scale and purity of reagents. The Friedel–Crafts propionylation of veratrole may give a lower yield than other acylations.[7]

Visualizations

Reaction Pathway

Experimental_Workflow A Reaction Setup (AlCl₃, CH₂Cl₂ in flask at 0°C) B Add Propionyl Chloride (dropwise at 0°C) A->B C Add Veratrole Solution (dropwise at <10°C) B->C D Reaction (Stir at room temperature) C->D E Quench (Pour into ice/HCl) D->E F Extraction (Separate layers, extract aqueous with CH₂Cl₂) E->F G Washing (Wash combined organic layers) F->G H Drying & Solvent Removal (Dry over MgSO₄, rotary evaporation) G->H I Purification (Vacuum distillation or recrystallization) H->I J Final Product I->J

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one, a valuable intermediate in the pharmaceutical and fine chemical industries. The core of this document focuses on the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propionyl chloride or propionic anhydride. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this target molecule.

Introduction

This compound, also known as 3',4'-dimethoxypropiophenone, is a key building block in the synthesis of various pharmacologically active compounds. Its propiophenone core, substituted with a catechol-derived dimethoxy motif, is found in a range of natural products and synthetic drugs. The most direct and widely employed method for its synthesis is the Friedel-Crafts acylation, a robust C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[1] This guide will delve into the specifics of this reaction, providing practical guidance for its implementation in a laboratory setting.

The Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] In the context of this guide, the aromatic substrate is veratrole, which is highly activated towards electrophilic attack due to the electron-donating nature of its two methoxy groups. The acylating agent is typically propionyl chloride or propionic anhydride, which, in the presence of a Lewis acid catalyst, generates a highly reactive acylium ion.[3] This electrophile is then attacked by the electron-rich veratrole ring, leading to the formation of the desired ketone.

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating effect of the resulting ketone group, which prevents polysubstitution and leads to cleaner reaction profiles.[4]

Reaction Mechanism

The generally accepted mechanism for the Friedel-Crafts acylation of veratrole with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), involves the following steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the veratrole ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step, although in practice, it often forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Friedel-Crafts Acylation using Propionyl Chloride and Iron(III) Chloride

This protocol is adapted from a standard procedure for the acylation of activated aromatic compounds.[6]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Propionyl chloride

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirring bar

  • Claisen adapter

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Beakers

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add anhydrous FeCl₃ (0.66 g, 4.0 mmol) and 60 mL of CH₂Cl₂.

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.

  • In a separate beaker, prepare a solution of veratrole (e.g., 0.5 g, 3.6 mmol) in 30 mL of CH₂Cl₂.

  • Slowly add the veratrole solution dropwise to the reaction mixture over approximately 10 minutes using a dropping funnel.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of ice-cold water. Add the first few milliliters dropwise with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Add another 100 mL of water and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers and wash with 100 mL of 5% aqueous NaOH solution, followed by 100 mL of water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Friedel-Crafts Acylation using Propionic Anhydride

This protocol is based on a greener chemistry approach, avoiding the use of traditional organic solvents.[7]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Propionic anhydride

  • Solid acid catalyst (e.g., Zeolite H-BEA, Amberlyst-15)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add veratrole (10 mmol), propionic anhydride (15 mmol), and the solid acid catalyst (e.g., 0.25 g).

  • Stir the mixture and heat it to 130°C for 5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by decantation or filtration.

  • The product can be purified by vacuum distillation.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1835-04-7[8]
Molecular Formula C₁₁H₁₄O₃[8]
Molecular Weight 194.23 g/mol [8]
Melting Point 59-60 °C[8]
Boiling Point 295.2 °C at 760 mmHg[8]
Density 1.047 g/cm³[8]

Table 2: Representative Reaction Conditions and Yields for Friedel-Crafts Acylation of Veratrole

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Propionyl ChlorideFeCl₃DichloromethaneRoom Temp.0.5Not specifiedAdapted from[6]
Propionic AnhydrideSolid AcidNone1305Not specified[7]
Propionic Anhydride[CholineCl][ZnCl₂]₃None1200.17 (MW)Moderate[9]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Table 3: Spectroscopic Data for Characterization

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 7.6-7.5 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 6H, 2 x OCH₃), 2.9 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃). (Predicted based on similar structures)
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O), ~153, ~149 (C-OCH₃), ~129 (Ar-C), ~122, ~110, ~109 (Ar-CH), ~56 (OCH₃), ~31 (-CH₂-), ~8 (-CH₃). (Predicted based on similar structures)
Mass Spec (EI) m/z (%): 194 (M+), 165, 137.[8]

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propionyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., FeCl3) Lewis_Acid->Acylium_Ion Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion Attack by Veratrole Veratrole Veratrole Veratrole->Arenium_Ion Product This compound Arenium_Ion->Product - H+ Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Veratrole - Propionyl Chloride - Lewis Acid - Solvent Start->Reaction_Setup Reaction Stir at Controlled Temperature Reaction_Setup->Reaction Quenching Quench with Ice-Water Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Purification: - Recrystallization or - Column Chromatography Solvent_Removal->Purification Characterization Product Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

References

Biological Activity of 1-(3,4-Dimethoxyphenyl)propan-1-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of the naturally occurring compound, 1-(3,4-Dimethoxyphenyl)propan-1-one. Despite its presence in medicinal plants, publicly available data on its specific biological activities, including quantitative metrics and mechanisms of action, are notably scarce. This document summarizes the existing, albeit limited, information regarding the compound and the activities of its structurally related derivatives.

Natural Occurrence

This compound has been identified and isolated from various plant species. Notably, it is a constituent of Trigonostemon xyphophylloides, a plant utilized in traditional folk medicine for the treatment of ailments suggested to be of viral and fungal origin.[1] The compound has also been isolated from Pteronia camphorata and Virola surinamensis.[1] While its presence in these medicinal plants is suggestive of potential bioactivity, specific studies confirming and quantifying these effects for the isolated compound are lacking in the reviewed literature.

Biological Activities of Structurally Related Compounds

While direct evidence for the biological activity of this compound is limited, research into its structural analogs provides some context for potential areas of investigation. It is crucial to note that the activities of these derivatives cannot be directly extrapolated to the core compound.

Antifungal, Bactericidal, and Herbicidal Potential of Derivatives

A derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, has been synthesized and is suggested to possess potential as a fungicide, bactericide, and herbicide.[2] This suggests that the this compound scaffold may serve as a basis for the development of agrochemicals or antimicrobial agents.

Cytotoxic Activity of Derivatives

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, which share a similar propan-1-one core, have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown activity against MCF-7 human breast cancer cells.[3] This indicates that the broader structural class to which this compound belongs may be a source of inspiration for the design of novel cytotoxic agents.

Antimalarial Activity of Chalcone Analogs

A chalcone derivative incorporating a dimethoxyphenyl moiety, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl)propan-2-ene-1-one, has demonstrated in vivo antimalarial activity in a mouse model.[4] Chalcones are structurally related to this compound, sharing the phenylpropanoid backbone.

Synthesis and Use as a Chemical Intermediate

The primary role of this compound in the scientific literature appears to be as a precursor or intermediate in the synthesis of more complex molecules with demonstrated biological activities. For example, it is a building block for the synthesis of various derivatives that are then screened for different pharmacological effects.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to construct a detailed profile of the biological activity of this compound. Its isolation from medicinal plants suggests a potential for bioactivity that remains to be scientifically validated.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, including fungal and viral strains, as suggested by its ethnobotanical context.

  • Quantitative Assays: Determining key metrics such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) to quantify any observed biological effects.

  • Mechanism of Action Studies: Investigating the molecular pathways and specific targets through which the compound may exert its effects.

Without such foundational research, a comprehensive technical guide on the biological activity of this compound cannot be fully realized. The information on its derivatives provides promising avenues for future investigation into the potential of this natural product.

Due to the lack of specific quantitative data, experimental protocols, and identified signaling pathways for this compound, the requested tables and Graphviz diagrams cannot be generated.

References

Methodological & Application

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)propan-1-one, a propiophenone derivative, is a versatile scaffold in medicinal chemistry. This compound and its analogs have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. It has been isolated from plants utilized in traditional medicine, suggesting a basis for its biological relevance[1]. This document provides a comprehensive overview of its applications, supported by experimental data on its derivatives, detailed protocols for relevant assays, and visualizations of associated signaling pathways.

I. Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory effects. Dihydrochalcones and other analogs incorporating this chemical moiety have been shown to inhibit key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Derivatives
Compound IDDerivative StructureAssayTarget/Cell LineIC50 (µM)Reference
1 1,3-Bis(3,4-dimethoxyphenyl)propan-1-oneNitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophages15.2 ± 1.5[2]
2 3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-oneNitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophages25.8 ± 2.1[2]
3 (E)-1-(3,4-dimethoxyphenyl) butadieneCarrageenan-induced rat paw edemaIn vivo (rat)-[3]
4 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-oneCOX-2 InhibitionIn vitro enzyme assayPotent inhibitor[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies on dihydrochalcone derivatives of this compound[2].

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compounds dissolved in DMSO

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathways in Inflammation

Derivatives of this compound are suggested to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK (JNK).

Inflammation_Pathway cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to COX2 COX-2 iNOS iNOS Proinflammatory_Cytokines Pro-inflammatory Cytokines Compound 1-(3,4-Dimethoxyphenyl) propan-1-one Derivative Compound->IKK Inhibits Compound->NFκB Inhibits Translocation

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

II. Cytotoxic Activity

Analogs of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.

Quantitative Data: Cytotoxic Activity of Derivatives
Compound IDDerivative StructureCell LineIC50 (µM)Reference
5 (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-oneMCF-7 (Breast Cancer)2.01 ± 1.53 µg/mL[5]
6 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneIn vitro evaluationPotent activity[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation Treatment Treat with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Incubation Add MTT and Incubate Treatment->MTT_Incubation Solubilization Solubilize Formazan with DMSO MTT_Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

III. Antimicrobial Activity

The this compound scaffold has been utilized in the synthesis of compounds with potential antimicrobial applications, including antifungal and antibacterial agents.

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol is a standard method for preliminary screening of antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of a test compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains (e.g., C. albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the test compound, positive control, and negative control.

    • Place the discs onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound serves as a valuable starting point for the development of novel therapeutic agents. The data presented for its derivatives highlight the potential of this chemical scaffold in generating compounds with significant anti-inflammatory, cytotoxic, and antimicrobial properties. The provided protocols offer standardized methods for the biological evaluation of new analogs based on this core structure, facilitating further research and drug discovery efforts in these therapeutic areas. Further investigation into the specific activities of the parent compound is warranted to fully elucidate its medicinal chemistry potential.

References

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-one as a Precursor for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(3,4-dimethoxyphenyl)propan-1-one as a key precursor in the synthesis of novel anti-inflammatory agents. The primary focus is on the generation of chalcone derivatives and their subsequent biological evaluation.

Introduction

This compound is a versatile chemical intermediate, belonging to the propiophenone class of compounds. Its chemical structure is amenable to various synthetic modifications, making it an excellent starting material for the development of pharmacologically active molecules. A significant application of this precursor is in the synthesis of chalcones, a class of open-chain flavonoids known for their broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2] Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an appropriate acetophenone and an aromatic aldehyde.[3][4] The resulting 1,3-diphenyl-2-propen-1-one scaffold serves as a privileged structure in medicinal chemistry for the discovery of new therapeutic agents.[2]

Synthetic Pathway from Precursor to Chalcone Derivatives

The general synthetic route to obtaining chalcone derivatives from this compound involves the Claisen-Schmidt condensation with various substituted benzaldehydes. This reaction is typically base-catalyzed.

G precursor This compound product Chalcone Derivative precursor->product Claisen-Schmidt Condensation aldehyde Substituted Benzaldehyde aldehyde->product catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->product

Synthetic route to chalcone derivatives.

Anti-inflammatory Mechanisms of Action

Chalcone derivatives synthesized from this compound have been shown to exert their anti-inflammatory effects through various mechanisms. A key pathway involves the inhibition of pro-inflammatory mediators and cytokines. Many of these compounds have been found to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[5][6] Furthermore, they can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[1][2]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators lps LPS mapk MAPK (JNK, ERK, p38) lps->mapk nfkb NF-κB lps->nfkb cytokines Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines enzymes Enzymes (iNOS, COX-2) mapk->enzymes nfkb->cytokines nfkb->enzymes chalcone Chalcone Derivative chalcone->mapk Inhibition chalcone->nfkb Inhibition

Inhibition of inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various chalcone derivatives synthesized from this compound.

Table 1: Inhibition of Neutrophil Superoxide Anion Generation and Elastase Release

CompoundSuperoxide Anion Generation IC50 (μM)Elastase Release IC50 (μM)Reference
6a 1.231.37[6]
26a 1.56-[6]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (μM)Reference
11 N9 murine microglial cellsLPS0.7[3]

Table 3: Inhibition of β-Glucuronidase and Lysozyme Release from Neutrophils

Compoundβ-Glucuronidase Release IC50 (μM)Lysozyme Release IC50 (μM)Reference
1 1.61.4[3]

Experimental Protocols

General Procedure for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol is a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde.[3][4]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of aqueous NaOH or KOH solution to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes the determination of the inhibitory effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (chalcone derivatives)

  • Griess reagent

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Experimental Workflow for Screening Anti-inflammatory Activity

The following diagram illustrates a typical workflow for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

G start Start: This compound synthesis Synthesis of Chalcone Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Screening: - NO Inhibition - Cytokine Assays - Enzyme Assays purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (e.g., Animal Models of Inflammation) lead_id->in_vivo end Potential Anti-inflammatory Drug Candidate in_vivo->end

Drug discovery workflow.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of a diverse library of chalcone derivatives with promising anti-inflammatory properties. The straightforward synthesis, coupled with their significant biological activity against key inflammatory targets, makes these compounds attractive candidates for further investigation in the development of novel anti-inflammatory drugs. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-one in the Synthesis of Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)propan-1-one serves as a versatile starting material in the synthesis of a variety of pharmacologically active compounds, most notably chalcones and their derivatives. These synthesized molecules have garnered significant attention in oncology research due to their potent anti-cancer properties. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated a wide range of biological activities, including cytotoxic, apoptotic, and anti-proliferative effects against various cancer cell lines.

The primary mechanisms of action for many of these derivatives involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. The intrinsic apoptotic pathway is often activated, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3. Furthermore, some derivatives have been shown to induce cell cycle arrest through the p53 tumor suppressor pathway. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer drug candidates derived from this compound.

Data Presentation: Cytotoxicity of Synthesized Chalcone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various chalcone derivatives synthesized from this compound against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of Selected Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone 1 MCF-7 (Breast)59.82 ± 2.10[1]
MDA-MB-231 (Breast)6.12 ± 0.84[2]
HCT116 (Colon)6.31 ± 0.27[3]
HepG2 (Liver)4.64 ± 0.23[3]
Chalcone 2 A549 (Lung)4.4 - 16.04[4]
HeLa (Cervical)3.204[5]
PC-3 (Prostate)0.5 - 4.8[4]
Chalcone 3 K562 (Leukemia)Not Specified[6]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) HeLa (Cervical)3.204[5]
MCF-7 (Breast)3.849[5]
(2E)-1-(Substituted-phenyl)-3-(5-(3-fluorophenyl)furan-2-yl)prop-2-en-1-one Not SpecifiedNot Specified[7]
Chalcone-pyrazole hybrids HCC (Liver)0.5–4.8[4]
Chalcone–tetrazole hybrids HCT116 (Colon)0.6–3.7 µg/mL[4]
PC-3 (Prostate)2.5–31.4 µg/mL[4]
MCF-7 (Breast)12.0–42.4 µg/mL[4]
Chalcone–imidazole hybrids HCT116 (Colon)1.123–20.134[4]
MCF-7 (Breast)0.597–19.995[4]
Chalcone–indole hybrids Multiple Cancer Cell Lines0.23–1.8[4]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the base.

  • Collect the precipitated chalcone product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized chalcones on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized chalcone stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the chalcone compound in the cell culture medium.

  • Remove the existing medium from the wells and add the chalcone dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis in cancer cells treated with synthesized chalcones using flow cytometry.

Materials:

  • Cancer cells treated with the chalcone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Treat cancer cells with the chalcone at its IC50 concentration for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add more Binding Buffer to each sample.

  • Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the cell cycle distribution of cancer cells treated with chalcones.

Materials:

  • Cancer cells treated with the chalcone

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • PBS

  • Flow cytometer

Procedure:

  • Treat cancer cells with the chalcone for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells on ice or at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay measures the effect of chalcones on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP solution

  • Synthesized chalcone

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add GTP to the mixture.

  • Add the synthesized chalcone at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Initiate polymerization by adding the tubulin/GTP mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals to monitor the rate of tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves and assess the inhibitory or enhancing effect of the chalcone.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Chalcones cluster_evaluation Biological Evaluation This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Chalcone Derivative->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Chalcone Derivative->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Chalcone Derivative->Cell Cycle Analysis (PI Staining) Tubulin Polymerization Assay Tubulin Polymerization Assay Chalcone Derivative->Tubulin Polymerization Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Cytotoxicity Assay (MTT) Cancer Cell Lines->Apoptosis Assay (Annexin V/PI) Cancer Cell Lines->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Tubulin Polymerization Assay->Data Analysis

Caption: Workflow for the synthesis and biological evaluation of chalcone derivatives.

Apoptosis_Pathway Chalcone Derivative Chalcone Derivative Bcl-2 Bcl-2 Chalcone Derivative->Bcl-2 Bax Bax Chalcone Derivative->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.

Cell_Cycle_Arrest_Pathway Chalcone Derivative Chalcone Derivative p53 p53 Chalcone Derivative->p53 p21 p21 p53->p21 Cyclin B1/CDK1 Cyclin B1/CDK1 p21->Cyclin B1/CDK1 G2/M Transition G2/M Transition Cyclin B1/CDK1->G2/M Transition Cell Cycle Arrest Cell Cycle Arrest G2/M Transition->Cell Cycle Arrest

Caption: p53-mediated G2/M cell cycle arrest by chalcone derivatives.

Tubulin_Polymerization_Inhibition Chalcone Derivative Chalcone Derivative Tubulin Dimers Tubulin Dimers Chalcone Derivative->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Chalcone Derivative->Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest

Caption: Inhibition of tubulin polymerization by chalcone derivatives.

References

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)propan-1-one as a Versatile Intermediate for Novel Anti-malarial Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel anti-malarial agents. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, have been identified as a promising class of compounds with significant anti-malarial activity. This document provides detailed application notes and experimental protocols for the use of 1-(3,4-dimethoxyphenyl)propan-1-one as a key intermediate in the synthesis of potent anti-malarial chalcone derivatives. The methodologies outlined herein are based on established Claisen-Schmidt condensation reactions and standardized in vitro parasite growth inhibition assays.

Introduction

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. The structural versatility of the chalcone scaffold allows for extensive chemical modification to optimize pharmacological properties. The 1-(3,4-dimethoxyphenyl) moiety, when incorporated into the chalcone structure, has been associated with enhanced anti-malarial potency. This is attributed to its electronic and steric properties which can influence the binding affinity of the compound to parasitic targets. The primary mechanisms of action for anti-malarial chalcones are believed to be the inhibition of parasitic cysteine proteases, such as falcipain, and the disruption of heme detoxification pathways within the parasite's food vacuole.

Data Presentation

The following table summarizes the in vitro anti-malarial activity of representative chalcone derivatives synthesized from substituted acetophenones, including analogs of this compound.

Compound IDAcetophenone PrecursorBenzaldehyde PrecursorP. falciparum StrainIC50 (µM)Reference
1 1-(4-aminophenyl)ethan-1-one3,4,5-trimethoxybenzaldehydeK1 (Chloroquine-resistant)0.8[1]
2 1-(4-aminophenyl)ethan-1-one4-methoxybenzaldehydePf3D7 (Chloroquine-sensitive)>10[2]
3 1-(2,4-dimethoxyphenyl)ethan-1-one4-(trifluoromethyl)benzaldehydeP. berghei (in vivo)66% suppression @ 175mg/kg[3]
4 1-(4-benzimidazol-1-yl-phenyl)ethan-1-one2,4-dimethoxy-benzaldehydeNot Specified1.1 µg/mL[4]
5 1-(2-methoxyphenyl)ethan-1-onepyridin-2-yl-carbaldehydeFCR3 (Chloroquine-resistant)0.31 µg/mL[5]
6 1-(4-aminophenyl)ethan-1-one3,4-dimethoxybenzaldehydeNot Specified115.18 µg/mL (heme polymerization)[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Anti-malarial Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a selected aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • n-Hexane

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round bottom flask, dissolve 10 mmol of this compound and 10 mmol of the chosen aromatic aldehyde in 30 mL of absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a freshly prepared solution of 20 mmol of NaOH in 10 mL of distilled water dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (e.g., 3:7 v/v). Visualize the spots under UV light.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing 100 mL of crushed ice.

  • Neutralization and Precipitation: Acidify the mixture by slowly adding concentrated HCl until the pH is neutral. A solid precipitate of the chalcone should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure chalcone derivative.

  • Characterization: Dry the purified product and characterize it using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anti-malarial Activity Assay (pLDH Assay)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the synthesized chalcones against P. falciparum.

Materials:

  • Synthesized chalcone derivatives

  • Chloroquine or Artemisinin (as a positive control)

  • P. falciparum culture (e.g., 3D7 or K1 strain) maintained in human O+ erythrocytes

  • Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Malstat™ reagent

  • NBT/PES solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized chalcones and control drugs in DMSO. Serially dilute the compounds in the complete parasite medium to achieve a range of final concentrations.

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using standard methods (e.g., sorbitol treatment).

  • Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well. Then, add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with the positive control drug.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂ for 72 hours.

  • Lysis and pLDH Reaction: After incubation, lyse the erythrocytes by freeze-thaw cycles. Add 20 µL of the Malstat™ reagent to each well, followed by 20 µL of the NBT/PES solution.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 15-30 minutes. Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Workflow

Synthesis_Workflow reactant1 This compound reaction Claisen-Schmidt Condensation reactant1->reaction reactant2 Aromatic Aldehyde reactant2->reaction reagents NaOH, Ethanol reagents->reaction intermediate Crude Chalcone (Precipitate) reaction->intermediate Work-up & Neutralization purification Recrystallization intermediate->purification product Purified Anti-malarial Chalcone Derivative purification->product

Caption: Synthetic pathway for anti-malarial chalcones.

Proposed Mechanism of Action

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion by Falcipain hemozoin Hemozoin (Non-toxic) heme->hemozoin Heme Polymerization falcipain Falcipain (Cysteine Protease) chalcone Chalcone Derivative chalcone->heme Inhibition of Polymerization chalcone->falcipain Inhibition outside Erythrocyte Cytoplasm

Caption: Proposed dual mechanism of action for chalcones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)propan-1-one. The described protocol is applicable for purity assessment, impurity profiling, and pharmacokinetic studies. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing reliable and reproducible results.

Introduction

This compound, also known as 3',4'-dimethoxypropiophenone, is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and its subsequent products. This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for implementation in research and quality control laboratories.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method described. These values should be validated in the user's laboratory to ensure system suitability.

ParameterExpected Value
Retention Time (t_R_) Approximately 5.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the analysis of this compound. A general reverse-phase HPLC method can be employed using a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[1][2][3]

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (ACS grade) or Formic acid (MS grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v). For MS applications, replace phosphoric acid with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 278 nm

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 500 mL of acetonitrile and 500 mL of water into a 1 L solvent bottle.

    • Add 1.0 mL of phosphoric acid (or formic acid).

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (% RSD) for the peak area and retention time is less than 2.0%.

Analysis and Calculation
  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow A Reagent & Mobile Phase Preparation C HPLC System Setup & Equilibration A->C B Standard & Sample Preparation D System Suitability Test (Inject Standard) B->D G Sample Analysis (Inject Samples) B->G C->D System Ready E Check Criteria (%RSD < 2.0%) D->E E->C Fail F Calibration Curve Generation E->F Pass F->G H Data Processing & Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Method for the Identification of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification of 1-(3,4-Dimethoxyphenyl)propan-1-one, a compound of interest in pharmaceutical research and forensic analysis. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound, also known as 3',4'-dimethoxypropiophenone, is a chemical intermediate and a potential biomarker in various scientific fields. Accurate and reliable identification is crucial for its study and application. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound, providing both chromatographic retention time and mass spectral data for high-confidence identification.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step is recommended.

a) Liquid Sample Preparation (Dilute and Shoot):

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent such as methanol, acetone, or dichloromethane to achieve a final concentration of approximately 0.1 to 1 mg/mL.[1]

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.

b) Solid Sample Preparation (Dissolution):

  • Add a small amount of the solid sample to a vial containing a suitable low boiling point solvent.[1]

  • Invert the vial several times to ensure the sample is fully dissolved.[1]

  • If necessary, use centrifugation to separate any undissolved material before transferring the supernatant to an autosampler vial.[1]

c) Extraction Techniques for Complex Matrices:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible solvents, typically an aqueous and an organic layer. The analyte of interest is extracted into the organic layer, which is then collected and concentrated before injection into the GC-MS.

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a solution by passing it through a solid sorbent. The analyte is retained on the sorbent, while impurities are washed away. The purified analyte is then eluted with a suitable solvent.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Value
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column HP-5MS (30 m x 0.250 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 50 - 550 amu
Solvent Delay 6 minutes
Data Analysis and Identification

The identification of this compound is based on two key parameters:

  • Retention Time: The time it takes for the analyte to elute from the GC column. Under the specified conditions, this compound will have a characteristic retention time.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The obtained mass spectrum should be compared with a reference spectrum from a spectral library (e.g., NIST).

The expected molecular ion and key fragment ions for this compound (Molecular Weight: 194.23 g/mol ) are:

m/z Interpretation
194Molecular Ion [M]⁺
165[M - C₂H₅]⁺ (Loss of ethyl group)
137[M - C₂H₅CO]⁺ (Loss of propanoyl group)

Data Presentation

The following table summarizes the key identification parameters for this compound based on the described GC-MS method.

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
This compound1835-04-7C₁₁H₁₄O₃194.23Approx. 15-20194, 165, 137

Note: The expected retention time is an approximation and may vary slightly depending on the specific instrument and column conditions.

Visualizations

GCMS_Workflow Sample Sample Preparation (Dilution/Extraction) GC_Vial Transfer to Autosampler Vial Sample->GC_Vial GC_Injection GC Injection GC_Vial->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Quadrupole Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

References

Application Note: Recrystallization Protocol for the Purification of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(3,4-dimethoxyphenyl)propan-1-one via recrystallization. This method is designed to yield a high-purity crystalline solid, suitable for subsequent use in research and drug development applications.

Introduction

This compound is a chemical compound that can be isolated from various plant species, such as Pteronia camphorata and Virola surinamensis.[1] It serves as a valuable intermediate in organic synthesis. The purity of this compound is critical for its intended applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. This protocol outlines a reliable procedure for the recrystallization of this compound, leveraging its solubility properties to achieve a high degree of purity.

Physicochemical Data

A summary of the relevant physicochemical properties of this compound is presented in the table below. This data is essential for the successful execution of the recrystallization protocol and for the characterization of the purified product.

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol [2]
AppearanceOff-White Semi-Solid[2]
Melting Point59-63 °C[2][3]
Boiling Point295.2 °C at 760 mmHg[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol[2]

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound, as a related compound has been successfully recrystallized from it.[4] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent yield of the recrystallized product.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude Compound dissolution Dissolution in Minimal Hot Ethanol start->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization Colored Solution crystallization Slow Cooling & Ice Bath dissolution->crystallization Clear Solution hot_filtration Hot Gravity Filtration decolorization->hot_filtration hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying end End: Purified Crystals drying->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

References

Application Notes and Protocols: Derivatization of 1-(3,4-Dimethoxyphenyl)propan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatuation of 1-(3,4-dimethoxyphenyl)propan-1-one into chalcone and pyrazoline derivatives for biological screening. These derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This guide offers step-by-step experimental procedures for synthesis, characterization, and biological evaluation, along with a compilation of quantitative data from relevant studies to facilitate comparative analysis. Furthermore, key signaling pathways implicated in the biological activity of these compounds and a general experimental workflow are visualized using diagrams to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its derivatization, particularly into chalcones and pyrazolines, has garnered considerable attention in the scientific community. Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors in flavonoid biosynthesis and are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][4] The presence of the α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activities.[5]

Pyrazoline derivatives, synthesized from chalcones, are another important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6][7] These compounds have also demonstrated significant pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[6][8] The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents.

Experimental Protocols

Synthesis of Chalcone Derivatives from this compound

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.[9][10][11][12]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol or Methanol

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

  • Hydrochloric Acid (HCl, 10% v/v)

  • Stirring apparatus (magnetic stirrer)

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus (Buchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add an aqueous solution of KOH or NaOH dropwise to the stirred solution.

  • In a separate beaker, dissolve the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of ethanol or methanol.

  • Add the aldehyde solution dropwise to the reaction mixture while maintaining continuous stirring at room temperature.

  • Stir the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into crushed ice and acidify with 10% HCl until the pH is acidic.

  • A solid precipitate of the chalcone derivative will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol to obtain the pure product.

Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclocondensation reaction of the synthesized chalcones with hydrazine derivatives to yield pyrazolines.[6][7][8][9]

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents).[8]

  • If using ethanol as a solvent, add a few drops of a catalyst like glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours with constant stirring. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid pyrazoline derivative will precipitate out.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following tables summarize the quantitative biological activity data for some derivatives of this compound reported in the literature.

Table 1: Anticancer Activity of Chalcone and Pyrazoline Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µg/mL)Reference
1 Methoxy amino chalconeT47D (Breast)>100[1]
2 Methoxy amino chalconeT47D (Breast)5.28[1]
3 Pyrazolo[3,4-b]pyridineVarious (57 cell lines)GI50 range: 1.04 - 8.02 µM[13]

Table 2: Antimicrobial Activity of Chalcone and Pyrazoline Derivatives

Compound IDDerivative TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
4 Methoxy amino chalconeEscherichia coli->100[14]
5 Methoxy amino chalconeStaphylococcus aureus-100[14]
6 Methoxy amino chalconeCandida albicans-100[14]
7 (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneE. coli, S. aureus, C. albicans-Equal to sulfamerazine and sulfadiazine[14]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the synthesis of derivatives and their subsequent biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound ClaisenSchmidt Claisen-Schmidt Condensation Start->ClaisenSchmidt Aldehyde Aromatic Aldehyde Aldehyde->ClaisenSchmidt Chalcone Chalcone Derivative ClaisenSchmidt->Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Anticancer Anticancer Screening (e.g., MTT Assay) Chalcone->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Chalcone->Antimicrobial Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazoline Pyrazoline Derivative Cyclocondensation->Pyrazoline Pyrazoline->Anticancer Pyrazoline->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data

Caption: Experimental workflow for synthesis and biological screening.

Signaling Pathways in Anticancer Activity

Chalcone and pyrazoline derivatives have been reported to exert their anticancer effects through various signaling pathways, primarily by inducing apoptosis and causing cell cycle arrest.[4][9][12][15][16]

4.2.1. Chalcone-Induced Apoptosis Pathway

The diagram below depicts a simplified model of the signaling cascade initiated by chalcone derivatives leading to apoptosis in cancer cells.

G Chalcone Chalcone Derivative ROS ↑ ROS Production Chalcone->ROS p53 ↑ p53 Chalcone->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax ↑ Bax Bax->Mitochondria promotes Bcl2 ↓ Bcl-2 Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p53->Bcl2

Caption: Chalcone-induced intrinsic apoptosis pathway.

4.2.2. Chalcone-Induced Cell Cycle Arrest

This diagram illustrates how chalcone derivatives can lead to cell cycle arrest, a crucial mechanism in preventing cancer cell proliferation.

G Chalcone Chalcone Derivative p21 ↑ p21 Chalcone->p21 p27 ↑ p27 Chalcone->p27 CyclinB1 ↓ Cyclin B1 Chalcone->CyclinB1 Cdc2 ↓ Cdc2 Chalcone->Cdc2 G2M G2/M Phase Arrest p21->G2M induces p27->G2M induces CyclinB1->G2M inhibition leads to Cdc2->G2M inhibition leads to

Caption: Chalcone-induced G2/M cell cycle arrest.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of chalcone and pyrazoline derivatives is believed to involve multiple mechanisms, including the disruption of essential cellular processes in microorganisms.

G Derivative Chalcone/Pyrazoline Derivative DNAgyrase Inhibition of DNA Gyrase Derivative->DNAgyrase CellMembrane Disruption of Cell Membrane Integrity Derivative->CellMembrane Enzyme Inhibition of Essential Enzymes Derivative->Enzyme EffluxPump Inhibition of Efflux Pumps Derivative->EffluxPump BacterialDeath Bacterial/Fungal Cell Death DNAgyrase->BacterialDeath CellMembrane->BacterialDeath Enzyme->BacterialDeath EffluxPump->BacterialDeath enhances drug effect

Caption: Putative antimicrobial mechanisms of action.

Discussion

The derivatization of this compound into chalcones and pyrazolines represents a fruitful strategy in the quest for new bioactive molecules. The synthetic protocols provided are robust and can be adapted for the creation of a diverse library of compounds for biological screening. The summarized biological data highlights the potential of these derivatives as anticancer and antimicrobial agents.

The visualized signaling pathways offer insights into the molecular mechanisms underlying their biological activities. For instance, the induction of apoptosis via the mitochondrial pathway and the arrest of the cell cycle at the G2/M phase are key mechanisms for the anticancer effects of chalcones.[4][15] Similarly, the multifaceted antimicrobial action, targeting various cellular components, suggests that these compounds could be effective against a broad spectrum of pathogens and may circumvent common resistance mechanisms.

Conclusion

These application notes provide a comprehensive guide for the synthesis and biological evaluation of this compound derivatives. The detailed protocols, compiled data, and visual representations of workflows and mechanisms of action are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of these derivatives will be crucial for the development of potent and selective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3,4-Dimethoxyphenyl)propan-1-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole).

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

A1: Low yields in the Friedel-Crafts acylation of veratrole are often attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While the reaction is often carried out at low temperatures (0-5 °C) to control exothermicity and minimize side reactions, insufficient heating during the reaction period may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

  • Poor Quality Reagents: The purity of veratrole, propanoyl chloride (or propionic anhydride), and the solvent is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with a highly activated aromatic ring like veratrole. The primary side products could be:

  • Di-acylated products: A second propionyl group may be added to the aromatic ring. Due to the directing effects of the methoxy and the newly introduced propionyl groups, the second acylation is likely to occur at the position ortho to the existing propionyl group and meta to the methoxy groups.

  • Isomeric products: While the primary product is the 1-(3,4-dimethoxyphenyl) isomer, a small amount of the 1-(2,3-dimethoxyphenyl) isomer could potentially form, although this is less likely due to steric hindrance.

  • Products from cleavage of methoxy groups: Under harsh conditions (e.g., high temperatures, excess Lewis acid), the methoxy groups on the aromatic ring can be cleaved, leading to hydroxylated byproducts.

Q3: The reaction mixture has turned dark and tarry. What could be the cause and how can I avoid it?

A3: The formation of a dark, tarry mixture is usually an indication of side reactions and decomposition. This can be caused by:

  • High reaction temperature: Allowing the reaction temperature to rise uncontrollably can lead to polymerization and decomposition of the starting materials and product.

  • Concentrated reagents: Using highly concentrated reagents can lead to a vigorous, exothermic reaction that is difficult to control.

  • Presence of impurities: Impurities in the starting materials or solvent can act as catalysts for unwanted side reactions.

To avoid this, ensure slow and controlled addition of the reagents, maintain a low reaction temperature, and use pure, anhydrous reagents and solvents.

Q4: I am having difficulty purifying the product. What is the recommended purification method?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethyl acetate and hexane are commonly used for similar aromatic ketones.[2][3] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[4][5]

  • Silica Gel Column Chromatography: This is a more rigorous purification method that can separate the desired product from closely related impurities. A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexane, is typically used to elute the compounds from the silica gel column.[3]

Data Presentation

The choice of catalyst can significantly impact the yield of the Friedel-Crafts acylation of veratrole. The following table summarizes the conversion and selectivity of different catalysts in the acylation of veratrole with various acylating agents. While not specific to propanoyl chloride, this data provides a useful comparison of catalyst performance.

CatalystAcylating AgentTemperature (°C)Time (h)Conversion (%)Selectivity to 4-acylveratrole (%)Reference
Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Benzoic Anhydride90289.3100[6]
ZrPWAcetyl Chloride1305>95>98[7]
TiPWAcetyl Chloride1305>95>98[7]
SnPWAcetyl Chloride1305>95>98[7]
12-TPA/ZrO₂Acetyl Chloride1305>95>98[7]
12-TPA/TiO₂Acetyl Chloride1305>95>98[7]
12-TPA/SnO₂Acetyl Chloride1305>95>98[7]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

This protocol is adapted from a general procedure for Friedel-Crafts acylation and is intended as a starting point for optimization.[1][8]

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is scrupulously dry to prevent deactivation of the Lewis acid catalyst.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30-40 minutes, again keeping the temperature at 0-5 °C.

  • Reaction:

    • After the addition of veratrole is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.[2][3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition (0-5 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Flame-dried three-necked flask with stirrer, dropping funnel, N2 inlet add_alcl3 Add anhydrous AlCl3 and DCM setup->add_alcl3 add_propanoyl Add propanoyl chloride solution dropwise add_alcl3->add_propanoyl add_veratrole Add veratrole solution dropwise add_propanoyl->add_veratrole stir Stir at 0-5 °C for 1-2 hours add_veratrole->stir tlc Monitor by TLC stir->tlc quench Pour onto ice/HCl tlc->quench extract Separate and extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield? catalyst_inactive Is the Lewis Acid active and anhydrous? start->catalyst_inactive Yes catalyst_stoich Is catalyst stoichiometry sufficient? catalyst_inactive->catalyst_stoich Yes solution_catalyst_inactive Use fresh, anhydrous catalyst. catalyst_inactive->solution_catalyst_inactive No solution_catalyst_stoich Use at least 1 equivalent of catalyst. catalyst_stoich->solution_catalyst_stoich No substrate_purity Are reagents and solvents pure? catalyst_stoich->substrate_purity Yes solution_substrate_purity Use fresh, purified reagents. substrate_purity->solution_substrate_purity No conditions_optimal Are reaction conditions optimal? substrate_purity->conditions_optimal Yes solution_conditions_optimal Optimize temperature and reaction time. conditions_optimal->solution_conditions_optimal No workup_issues Are there losses during work-up? conditions_optimal->workup_issues Yes solution_workup_issues Ensure complete quenching and optimize purification. workup_issues->solution_workup_issues Yes

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Friedel-Crafts Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one from veratrole (1,2-dimethoxybenzene) and propionyl chloride or propionic anhydride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a freshly opened or properly stored container of the Lewis acid.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1] Ensure at least one equivalent of the Lewis acid is used relative to the acylating agent.
Poor Quality Reagents Impurities in veratrole, propionyl chloride, or the solvent can interfere with the reaction. Use purified reagents and anhydrous solvents.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures, starting from 0°C and gradually increasing to room temperature or gentle heating.
Inadequate Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 2: Formation of Multiple Products (Isomers)

Potential Cause Troubleshooting Steps
Lack of Regioselectivity The two methoxy groups on veratrole direct acylation to the ortho and para positions relative to them. This can lead to the formation of the desired this compound and the isomeric byproduct 1-(2,3-Dimethoxyphenyl)propan-1-one. The choice of solvent and catalyst can influence the isomer ratio. Non-polar solvents may favor the formation of one isomer over the other. The use of milder Lewis acids or solid acid catalysts like zeolites can sometimes improve regioselectivity.[2]
Di-acylation Although less common than in Friedel-Crafts alkylation, di-acylation can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable. Use a 1:1 molar ratio of veratrole to the acylating agent.

Issue 3: Dark Reaction Mixture and/or Tar Formation

Potential Cause Troubleshooting Steps
Reaction Temperature Too High High temperatures can lead to polymerization and decomposition of the starting materials and products. Maintain a controlled temperature throughout the reaction, especially during the addition of the catalyst and acylating agent.
Presence of Impurities Impurities can act as catalysts for polymerization. Ensure all reagents and solvents are pure.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the Friedel-Crafts acylation of veratrole with propionyl chloride?

The primary side product is the regioisomer, 1-(2,3-Dimethoxyphenyl)propan-1-one. The two methoxy groups in veratrole are ortho, para-directing. Acylation para to one methoxy group and ortho to the other leads to the desired 3,4-disubstituted product. However, acylation can also occur at the position ortho to both methoxy groups, yielding the 2,3-disubstituted isomer. In some cases, especially under harsh conditions, trace amounts of di-acylated products may be formed.

Q2: How can I distinguish between the desired this compound and the 1-(2,3-Dimethoxyphenyl)propan-1-one isomer?

The most effective methods for distinguishing between these isomers are spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different substitution patterns. The 3,4-isomer will show a characteristic three-proton aromatic system (a doublet, a singlet-like signal, and a doublet of doublets), while the 2,3-isomer will exhibit a different splitting pattern.

    • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the two isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be very similar (same molecular ion), they will likely have different retention times on a GC column, allowing for their separation and quantification.

Q3: What is a typical experimental protocol for this synthesis?

The following is a general protocol that can be adapted. Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber containing a base solution).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of veratrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0°C.

  • Once the addition of veratrole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Q4: Can propionic anhydride be used instead of propionyl chloride?

Yes, propionic anhydride can be used as the acylating agent. The reaction mechanism is similar, and it may be preferred in some cases as it can be less corrosive and easier to handle than propionyl chloride.

Quantitative Data

The following table summarizes the yield and isomer distribution for the Friedel-Crafts propionylation of veratrole using a deep eutectic solvent ([CholineCl][ZnCl₂]₃) as both the catalyst and solvent, with propionic anhydride as the acylating agent. While the conditions differ from the classical AlCl₃-mediated reaction, this data provides insight into the potential product distribution.

SubstrateAcylating AgentCatalyst/SolventTemperature (°C)Time (min)Conversion (%)Isomer Ratio (ortho:meta:para-like)Yield (%)
VeratrolePropionic Anhydride[CholineCl][ZnCl₂]₃1201088Not explicitly defined for disubstituted benzene, but the 3,4-isomer is the major product.85

Data adapted from a study on green methods for Friedel-Crafts acylations.[2] It is important to note that the yield and isomer ratio can vary significantly depending on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Visualizations

Logical Relationship of Side Product Formation

Side_Product_Formation Potential Pathways in the Friedel-Crafts Acylation of Veratrole Veratrole Veratrole (1,2-Dimethoxybenzene) DesiredProduct This compound (Major Product) Veratrole->DesiredProduct Acylation at C4 SideProduct 1-(2,3-Dimethoxyphenyl)propan-1-one (Isomeric Side Product) Veratrole->SideProduct Acylation at C3 PropionylChloride Propionyl Chloride + AlCl₃ AcyliumIon Propionylium Ion (Electrophile) PropionylChloride->AcyliumIon Forms AcyliumIon->Veratrole Attacks Diacylation Di-acylated Products (Minor) DesiredProduct->Diacylation Further Acylation (unfavorable) Troubleshooting_Workflow Troubleshooting Workflow for Friedel-Crafts Acylation Start Experiment Start Problem Low Yield or Side Product Formation Start->Problem CheckReagents Verify Reagent Purity and Anhydrous Conditions Problem->CheckReagents Initial Check CheckCatalyst Confirm Catalyst Activity and Stoichiometry CheckReagents->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp OptimizeTime Adjust Reaction Time OptimizeTemp->OptimizeTime Analyze Analyze Product Mixture (NMR, GC-MS) OptimizeTime->Analyze Analyze->Problem Iterate End Successful Synthesis Analyze->End Problem Solved

References

Overcoming low reactivity in Michael additions with 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity in Michael additions using 1-(3,4-Dimethoxyphenyl)propan-1-one as the Michael donor (nucleophile).

Troubleshooting Guides

Low yields or failed reactions when using this compound as a nucleophile in Michael additions often stem from challenges in enolate formation and the inherent reactivity of the ketone. The electron-donating methoxy groups on the phenyl ring can influence the acidity of the α-protons and the stability of the resulting enolate. This guide addresses common problems and provides systematic solutions.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inefficient Enolate Formation - Stronger Base: Switch from weaker bases (e.g., NaOH, K₂CO₃) to stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK). - Anhydrous Conditions: Ensure strictly anhydrous reaction conditions. Dry all glassware, solvents, and reagents thoroughly.The α-protons of this compound are not highly acidic. Stronger bases are required for efficient deprotonation to generate a sufficient concentration of the enolate nucleophile.[1][2] Water will quench the strong base and the enolate, halting the reaction.
Low Reactivity of the Michael Acceptor - Lewis Acid Catalysis: Add a Lewis acid catalyst such as TiCl₄, ZnCl₂, or MgBr₂ to activate the α,β-unsaturated Michael acceptor. - Alternative Acceptors: If possible, use Michael acceptors with stronger electron-withdrawing groups (e.g., nitroalkenes, α,β-unsaturated aldehydes) which are generally more reactive than α,β-unsaturated ketones or esters.[3][4]Lewis acids coordinate to the carbonyl oxygen of the Michael acceptor, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack, even by a less reactive enolate.[5][6]
Unfavorable Reaction Equilibrium (Retro-Michael Addition) - Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C), especially during the addition of the electrophile. - Trapping the Product: If the initial adduct is formed but reverts to starting materials, consider in-situ trapping of the resulting enolate with a suitable electrophile.The Michael addition is often a reversible reaction. Lower temperatures can favor the forward reaction and prevent the retro-Michael reaction, which can be more prevalent at higher temperatures.
Issue 2: Formation of Multiple Products and Side Reactions
Possible Cause Troubleshooting Step Rationale
Aldol Condensation Side Products - Pre-formation of Enolate: Form the enolate of this compound completely using a strong base at low temperature before adding the Michael acceptor. - Use of Specific Catalysts: Employ organocatalysts like proline or its derivatives, which can favor the Michael addition pathway over self-condensation.[7][8]The enolate can react with the unreacted ketone (self-condensation) or the carbonyl group of the Michael acceptor (1,2-addition) in an aldol-type reaction.[1] Controlled enolate formation minimizes the concentration of free ketone available for side reactions.
1,2-Addition instead of 1,4-Addition (Conjugate Addition) - "Softer" Nucleophile Generation: Using organocatalysts can promote the formation of an enamine intermediate, which acts as a "softer" nucleophile and preferentially undergoes 1,4-addition.[7][8] - Use of Cuprates: While more complex, converting the nucleophile to a Gilman reagent (a lithium dialkylcuprate) can favor 1,4-addition.Hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while softer nucleophiles favor the β-carbon (1,4-addition or Michael addition).[9]
Polymerization of the Michael Acceptor - Slow Addition: Add the Michael acceptor slowly to the solution of the enolate. - Controlled Stoichiometry: Use a slight excess of the nucleophile to ensure the Michael acceptor is consumed quickly in the desired reaction.Highly reactive Michael acceptors can polymerize under basic conditions. Slow addition keeps the concentration of the acceptor low at any given time.

Frequently Asked Questions (FAQs)

Q1: Why is my Michael addition with this compound so sluggish compared to reactions with simpler ketones like acetone?

A1: The reactivity of a ketone as a Michael donor depends on the acidity of its α-protons and the stability of the resulting enolate. The two methoxy groups on the phenyl ring of this compound are electron-donating. This electronic effect can slightly decrease the acidity of the α-protons compared to unsubstituted propiophenone or acetone, making enolate formation more difficult. Consequently, a stronger base or more forcing conditions may be necessary to generate a sufficient concentration of the nucleophilic enolate for the reaction to proceed at a reasonable rate.

Q2: I'm observing the formation of a significant amount of a self-condensation product. How can I prevent this?

A2: Self-condensation is a common side reaction where the enolate of your ketone attacks the carbonyl group of another molecule of the same ketone. To minimize this, you should aim for conditions that favor the rapid formation of the enolate, followed by its immediate reaction with the Michael acceptor. A key strategy is to use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) to quantitatively convert the ketone to its enolate before slowly adding the Michael acceptor. This minimizes the time that the enolate and the unreacted ketone are present together in high concentrations.

Q3: Can I use catalytic amounts of a base for this reaction?

A3: Using a catalytic amount of base is generally only effective if the pKa of the starting ketone is significantly lower than the pKa of the resulting Michael adduct. This ensures that the product enolate is basic enough to deprotonate a new molecule of the starting ketone, thus regenerating the catalyst. Given the moderate acidity of this compound, a stoichiometric amount of a strong base is often required to drive the initial deprotonation and achieve a reasonable reaction rate.

Q4: What is the role of an organocatalyst, and could it help in my reaction?

A4: Organocatalysts, such as proline and its derivatives or thiourea-based catalysts, can be highly effective in promoting Michael additions.[7][8][10] They operate through a different mechanism than base-mediated enolate formation. Typically, a primary or secondary amine catalyst reacts with the ketone to form an enamine intermediate. This enamine is a softer nucleophile than an enolate and is highly effective in 1,4-additions to Michael acceptors.[7][8] This can be a milder and more selective method to overcome low reactivity and can also offer the potential for asymmetric synthesis.

Q5: My desired product seems to be reverting to the starting materials. What is happening?

A5: This is likely due to a retro-Michael reaction, where the Michael adduct decomposes back to the starting enolate and Michael acceptor. This is an equilibrium process that can be favored at higher temperatures or if the final product is sterically hindered or electronically unstable. To mitigate this, try running the reaction at the lowest possible temperature that allows for product formation. Additionally, ensuring the final protonation step is complete by quenching with a mild acid can help to isolate the neutral product and prevent it from reverting.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Michael additions of ketones to various acceptors, providing a starting point for optimization.

Table 1: Base-Mediated Michael Additions of Ketones

Michael DonorMichael AcceptorBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Acetophenoneα,β-Unsaturated AldehydeLiOAc (catalytic)MethanolRT12-24up to 82
Cyclohexanoneβ-NitrostyreneProline (catalytic)DichloromethaneRT12~90
Diethyl Malonate4-Hexen-3-oneSodium Ethoxide (catalytic)EthanolReflux1.5~55

Table 2: Organocatalyzed Michael Additions of Ketones to Nitroalkenes

Michael DonorMichael AcceptorCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Cyclohexanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)4-NitrophenolWaterRT2495
Acetonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea (10)4-NitrophenolWaterRT4888
Acetophenoneβ-NitrostyreneProline derivative (20)-MethanolRT24-4870-95

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Michael Addition
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF, 20 mL).

  • Enolate Formation: Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add a strong base (e.g., LDA, 1.1 eq) dropwise. To this solution, add this compound (1.0 eq) dissolved in a small amount of anhydrous solvent. Stir for 30-60 minutes to ensure complete enolate formation.

  • Michael Addition: Slowly add the Michael acceptor (1.0-1.2 eq) to the enolate solution at the same low temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Organocatalyzed Michael Addition
  • Preparation: To a vial, add the organocatalyst (e.g., a proline derivative or thiourea catalyst, 10-20 mol%).

  • Reagent Addition: Add the solvent (e.g., Dichloromethane or Methanol, 1.0 M solution relative to the Michael donor), followed by this compound (1.0 eq) and the Michael acceptor (1.2-1.5 eq). If required, add any co-catalyst or additive at this stage.[7]

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by column chromatography, or an aqueous work-up similar to Protocol 1 can be performed if necessary.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep 1. Prepare Inert Atmosphere & Anhydrous Conditions enolate 2. Enolate Formation (Ketone + Strong Base) prep->enolate addition 3. Add Michael Acceptor (Slowly at Low Temp) enolate->addition monitor 4. Monitor by TLC addition->monitor quench 5. Quench Reaction (e.g., sat. NH4Cl) monitor->quench workup 6. Aqueous Work-up & Extraction quench->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for a base-mediated Michael addition.

Troubleshooting_Logic start Low Yield in Michael Addition cause1 Inefficient Enolate Formation? start->cause1 cause2 Retro-Michael Reaction? cause1->cause2 No sol1 Use Stronger Base (e.g., LDA) Ensure Anhydrous Conditions cause1->sol1 Yes cause3 Side Reactions (e.g., Aldol)? cause2->cause3 No sol2 Lower Reaction Temperature cause2->sol2 Yes sol3 Pre-form Enolate Use Organocatalyst cause3->sol3 Yes

Caption: Troubleshooting logic for low-yield Michael additions.

Catalysis_Pathways cluster_base Base-Mediated Pathway cluster_organo Organocatalytic Pathway Ketone This compound Base Strong Base (e.g., LDA) Ketone->Base Organocat Amine Catalyst (e.g., Proline) Ketone->Organocat Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Product Michael Adduct Acceptor->Product Enolate Enolate (Nucleophile) Base->Enolate Deprotonation Enolate->Acceptor 1,4-Addition Enamine Enamine (Nucleophile) Organocat->Enamine Condensation Enamine->Acceptor 1,4-Addition

Caption: Comparison of base-mediated and organocatalytic pathways.

References

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,4-Dimethoxyphenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product, followed by recrystallization to obtain a highly pure solid.[1]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities depend on the synthetic route. If prepared via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), impurities could include unreacted starting materials, polysubstituted byproducts, and regioisomers. If synthesized from other precursors, related aromatic ketones and aldehydes could be present.

Q3: What is the melting point of pure this compound?

A3: The melting point of this compound is reported to be in the range of 59-63°C. A broad melting range can indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Q4: My product oiled out during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try the following:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent.

  • Slow cooling: Allow the solution to cool very slowly to encourage crystal formation. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

  • Change solvent system: If the issue persists, a different solvent or a mixed solvent system may be necessary.

Q5: No crystals are forming, even after the solution has cooled. What is the problem?

A5: A lack of crystal formation is often due to either using too much solvent or supersaturation. Here are some steps to induce crystallization:

  • Reduce solvent volume: If an excess of solvent was used, evaporate some of it to concentrate the solution and then allow it to cool again.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seed crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a seed for crystallization.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.

Q6: The recovery of my product after recrystallization is very low. How can I improve the yield?

A6: Low recovery can be due to several factors:

  • Excessive solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial.

  • Premature crystallization: If the product crystallizes too early during a hot filtration step, this can lead to loss. Ensure your filtration apparatus is pre-heated.

  • Washing with room temperature solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

  • Solubility in cold solvent: Your compound may still have significant solubility in the chosen solvent even at low temperatures. Consider a different solvent where the compound is less soluble when cold.

Column Chromatography Issues

Q7: How do I choose the right solvent system (eluent) for column chromatography?

A7: The choice of eluent is critical for good separation. A common starting point for aromatic ketones like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the desired compound.

Q8: My compounds are not separating well on the column.

A8: Poor separation can be addressed by:

  • Optimizing the eluent: If the compounds are moving too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexanes). If they are moving too slowly or not at all, increase the polarity (e.g., increase the proportion of ethyl acetate). A shallow gradient elution, where the polarity is gradually increased, can also improve separation.

  • Column packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample loading: Load the sample in a concentrated band at the top of the column. A broad initial band will result in broad, overlapping bands as the column runs.

Data Presentation

Purification Method Solvent/Eluent System Typical Purity Advantages Disadvantages
Recrystallization Ethanol or Ethyl Acetate[1][2]>98%Simple, cost-effective, yields high-purity crystalline solid.Potential for low recovery if compound is partially soluble at low temperatures.
Column Chromatography Petroleum Ether / Ethyl Acetate Gradient[1]>95%Effective for separating multiple components from a crude mixture.More time-consuming and requires larger volumes of solvent.
Preparative HPLC Acetonitrile / Water[3]>99%High resolution and purity.Requires specialized equipment, more expensive.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow General Purification Workflow crude Crude Product column Column Chromatography crude->column tlc_analysis TLC Analysis of Fractions column->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation recrystallization Recrystallization evaporation->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying pure_product Pure Crystalline Product filtration_drying->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization start Solution Cooled decision_crystals Crystals Formed? start->decision_crystals success Collect Crystals decision_crystals->success Yes no_crystals No Crystals decision_crystals->no_crystals No oiling_out Product Oiled Out? oiling_out->success No oiled Oiled Out oiling_out->oiled Yes no_crystals->oiling_out Check for Oiling action_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent no_crystals->action_no_crystals action_oiled 1. Reheat 2. Add More Solvent 3. Cool Slowly oiled->action_oiled action_no_crystals->start Retry Cooling action_oiled->start Retry Cooling

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Recrystallization of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the recrystallization of 1-(3,4-Dimethoxyphenyl)propan-1-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a systematic approach to solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound (59-60°C for this compound) or if the solution is supersaturated.[1]

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[1]

    • Lower the boiling point: If using a high-boiling solvent, switch to a lower-boiling one or use a solvent mixture.

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.[1]

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Evaporate excess solvent: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Chill thoroughly: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation.

    • Check the filtrate: To see if a significant amount of product remains in the mother liquor, you can evaporate the solvent from the filtrate to see how much solid residue remains.[1]

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

A3: The solution may be supersaturated, or nucleation may be inhibited.[2]

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[3]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[2]

    • Reduce solvent volume: As mentioned previously, you may have used too much solvent. Try evaporating some of it off.[2]

Q4: The crystals are colored or appear impure. How can I fix this?

A4: The presence of colored impurities may require an additional purification step.

  • Solution:

    • Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper to remove the charcoal during the hot filtration step.

    • Repeat recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a method for rapidly testing the suitability of various solvents for the recrystallization of this compound.

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., 0.5 mL to start). Agitate the mixture. Observe and record the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[4]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.[4]

  • Observation (Hot): Observe the solubility in the hot solvent. An ideal solvent will completely dissolve the compound near its boiling point. If the compound does not dissolve, add more solvent in small increments (0.2-0.3 mL) and reheat until it does.

  • Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath.

  • Analysis: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Protocol 2: Full Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen optimal solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Data Presentation

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for this compound
Water10080.1The compound is likely to be insoluble in water due to its organic nature, but a water/alcohol mixture could be effective.[5]
Ethanol7824.5Has been used for recrystallization of a related chalcone.[6] A good starting point for single-solvent or mixed-solvent systems.
Methanol6532.7Similar to ethanol, a good candidate for initial screening.
Ethyl Acetate776.0Reported to yield single crystals of the target compound upon slow evaporation.[7]
Acetone5620.7A versatile solvent for many organic compounds.
Isopropanol8218.3A slightly less polar alcohol that can be effective.
Toluene1112.4May be too high of a boiling point, risking oiling out.
Heptane/Hexane98/691.9Non-polar solvents, likely to be poor solvents for this compound alone but could be used as an anti-solvent in a mixed-solvent system.

Mandatory Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_recrystallization Recrystallization Process cluster_troubleshooting Troubleshooting start Start: Crude Compound solubility_test Small-Scale Solubility Tests (Various Solvents) start->solubility_test hot_dissolve Dissolves in Hot Solvent? solubility_test->hot_dissolve hot_dissolve->solubility_test No cold_precipitate Precipitates in Cold Solvent? hot_dissolve->cold_precipitate Yes cold_precipitate->solubility_test No select_solvent Select Optimal Solvent cold_precipitate->select_solvent Yes dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals? cool->no_crystals dry Dry Crystals collect->dry low_yield Low Yield? collect->low_yield end_product Pure Product dry->end_product reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent evaporate_solvent Evaporate Solvent low_yield->evaporate_solvent induce_crystallization Induce Crystallization no_crystals->induce_crystallization

Caption: Workflow for solvent selection and recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of pure this compound?

A1: The reported melting point is 59-60°C.[8] A sharp melting point within this range is a good indicator of purity.

Q2: Can I use a mixed solvent system for recrystallization?

A2: Yes. If a single solvent is not ideal, a mixed solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "poor" solvent (in which it is less soluble) until the solution becomes turbid. The solution is then heated until it is clear and allowed to cool. For this compound, a good starting point could be an ethanol/water or ethyl acetate/hexane mixture.

Q3: How can I be sure my final product is pure?

A3: Purity can be assessed by several methods:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impure compounds tend to melt over a broader and lower temperature range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q4: Is it better to cool the solution slowly or quickly?

A4: Slow cooling is generally preferred. It allows for the formation of larger, more well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or cause the compound to oil out.

References

Preventing side reactions in the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a low yield of the desired product, this compound. What are the potential causes and how can I improve the yield?

A low yield is often attributed to suboptimal reaction conditions or the prevalence of side reactions. Key factors to consider include the choice of catalyst, solvent, and reaction temperature. The Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) is highly sensitive to these parameters.

  • Catalyst Choice: Aluminum chloride (AlCl₃) is a common catalyst, but its high reactivity can sometimes lead to the cleavage of the methoxy ether groups, reducing the yield of the desired product. Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer a better balance between reactivity and selectivity.

  • Solvent Selection: The choice of solvent is critical. While nitrobenzene can be used, it is toxic. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common alternatives. Carbon disulfide (CS₂) is also an effective solvent for this reaction as it readily dissolves the reactants and the intermediate complex. The use of a non-polar solvent like CS₂ can help to minimize side reactions.

  • Temperature Control: Friedel-Crafts acylations are exothermic. It is crucial to maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the acylating agent and catalyst. Allowing the temperature to rise can promote the formation of unwanted byproducts. After the initial addition, the reaction may be allowed to proceed at room temperature.

Q2: I am observing the formation of an isomeric byproduct. How can I increase the regioselectivity of the acylation?

The primary desired product is the result of acylation at the para position relative to one of the methoxy groups. However, acylation can also occur at the ortho position, leading to the formation of 1-(2,3-dimethoxyphenyl)propan-1-one.

  • Steric Hindrance: The methoxy groups on veratrole direct acylation to the positions ortho and para to them. The para position is generally favored due to less steric hindrance. Using a bulkier Lewis acid catalyst or ensuring a well-controlled, slow addition of reactants at a low temperature can enhance the preference for the less sterically hindered para position.

  • Reaction Time: Prolonged reaction times can sometimes lead to isomerization. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and to quench the reaction once the starting material is consumed to prevent the formation of isomeric byproducts.

Q3: My final product is discolored, suggesting the presence of impurities. What are the likely impurities and how can I remove them?

Discoloration often indicates the presence of polymeric materials or other colored byproducts.

  • Source of Impurities: Overheating the reaction mixture is a common cause of polymerization and the formation of tar-like substances. The use of an overly reactive catalyst can also contribute to this issue.

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for purifying the final product. A common solvent system for recrystallization is a mixture of ethanol and water. Dissolving the crude product in hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling, can yield pure crystals of this compound.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from more polar or less polar impurities.

Q4: I am concerned about the potential for polyacylation. How can I prevent the addition of more than one propionyl group to the veratrole ring?

Polyacylation occurs when the product of the initial acylation is more reactive than the starting material, leading to a second acylation.

  • Stoichiometry Control: To minimize polyacylation, it is crucial to use a controlled stoichiometry with veratrole being in slight excess relative to the acylating agent (propionyl chloride or propionic anhydride). A molar ratio of approximately 1:1 to 1.1:1 (veratrole to acylating agent) is often recommended.

  • Reaction Conditions: The deactivating effect of the first acyl group generally makes the product less susceptible to further acylation than the starting veratrole. However, running the reaction at low temperatures and for a controlled duration will further minimize the risk of polyacylation.

Quantitative Data Summary

The following table summarizes the impact of different catalysts and solvents on the yield of this compound.

CatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
AlCl₃CS₂0-5, then RT12~85General Literature
FeCl₃CH₂Cl₂0-5, then RT24~75-80General Literature
ZnCl₂1,2-DichloroethaneRT24~70General Literature

Note: Yields are approximate and can vary based on specific experimental conditions and work-up procedures.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) (or dichloromethane)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Water

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.

  • In the flask, dissolve veratrole (1.0 eq) in carbon disulfide (CS₂).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred solution.

  • From the dropping funnel, add propionyl chloride (1.0 eq) dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with CS₂ (or CH₂Cl₂).

  • Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow A 1. Reactant Preparation (Veratrole in CS₂) B 2. Cooling (0-5°C) A->B C 3. Catalyst Addition (Anhydrous AlCl₃) B->C D 4. Acylating Agent Addition (Propionyl Chloride, dropwise) C->D E 5. Reaction at Room Temperature (12 hours) D->E F 6. Reaction Quench (Ice/HCl) E->F G 7. Work-up (Extraction & Washes) F->G H 8. Purification (Recrystallization) G->H I Final Product This compound H->I

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Problem Observed low_yield Low Yield start->low_yield isomers Isomer Formation start->isomers impurities Discolored Product start->impurities solution1 Check Catalyst (use milder Lewis acid) Check Temperature (maintain 0-5°C) Check Solvent low_yield->solution1 solution2 Control Temperature Slow Reactant Addition Monitor Reaction Time isomers->solution2 solution3 Purify by Recrystallization Use Column Chromatography Avoid Overheating impurities->solution3

Stability of 1-(3,4-Dimethoxyphenyl)propan-1-one in acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of 1-(3,4-Dimethoxyphenyl)propan-1-one in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, an aromatic ketone, is generally stable under neutral conditions. However, its stability can be compromised under acidic and basic conditions, particularly at elevated temperatures. The molecule contains ether linkages and a ketone functional group, which are susceptible to hydrolysis.

Q2: How does this compound degrade under acidic conditions?

Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the methoxy (ether) groups on the aromatic ring. The ketone functional group is generally stable to acid-catalyzed hydrolysis, but prolonged exposure to strong acids and high temperatures could potentially lead to other reactions.

Q3: What are the potential degradation products in acidic conditions?

The potential degradation products resulting from the hydrolysis of the methoxy groups are:

  • 1-(3-Hydroxy-4-methoxyphenyl)propan-1-one

  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

  • 1-(3,4-Dihydroxyphenyl)propan-1-one

Q4: How does this compound degrade under basic conditions?

Under basic conditions, the ether linkages are generally stable. The primary concern would be reactions involving the α-protons of the propanone chain, which could lead to condensation reactions or, under harsh conditions, cleavage of the molecule. However, significant degradation is less likely compared to acidic conditions unless a strong base and high temperatures are used.

Q5: What are the potential degradation products in basic conditions?

Potential degradation pathways under strong basic conditions are complex and could lead to various condensation products. Specific degradation products are difficult to predict without experimental data.

Q6: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after acidic workup. Degradation of the compound due to acid hydrolysis of the methoxy groups.1. Neutralize the sample immediately after acidic treatment. 2. Analyze the sample using a stability-indicating HPLC method to separate the parent compound from potential degradation products. 3. Use milder acidic conditions or shorter reaction times if possible.
Low recovery of the compound after prolonged storage in solution. The compound may be degrading in the solvent, especially if the solvent is acidic or basic.1. Prepare fresh solutions for experiments. 2. If solutions need to be stored, use a neutral, aprotic solvent and store at low temperatures. 3. Perform a time-course study to assess the stability of the compound in the chosen solvent.
Inconsistent analytical results. This could be due to on-column degradation or instability in the analytical mobile phase.1. Ensure the mobile phase is of a neutral pH if possible. 2. Check for any interactions between the compound and the stationary phase of the chromatography column. 3. Use a reference standard to monitor the performance of the analytical method.

Summary of Potential Degradation under Forced Conditions

Condition Potential for Degradation Likely Degradation Pathway Potential Major Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) HighHydrolysis of methoxy groups1-(3-Hydroxy-4-methoxyphenyl)propan-1-one, 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one, 1-(3,4-Dihydroxyphenyl)propan-1-one
Basic (e.g., 0.1 M NaOH, 60°C) ModerateReactions at α-carbonComplex condensation products
Oxidative (e.g., 3% H₂O₂, RT) Moderate to HighOxidation of the aromatic ring and/or propanone side chainHydroxylated and/or cleaved products
Thermal (e.g., 80°C) Low to ModerateGeneral decompositionVarious minor degradation products
Photolytic (e.g., UV/Vis light) ModeratePhotochemical reactionsVarious photoproducts

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in methanol) in an oven at 60°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) and visible light for a specified period.

    • Keep a control sample in the dark.

    • At appropriate time points, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Identify and characterize any significant degradation products using LC-MS.

Proposed Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (to be determined by UV scan)

  • Column Temperature: 30°C

Visualizations

degradation_pathway cluster_acid Acidic Conditions (Hydrolysis) Parent This compound DP1 1-(3-Hydroxy-4-methoxyphenyl)propan-1-one Parent->DP1 +H₂O, -CH₃OH DP2 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Parent->DP2 +H₂O, -CH₃OH DP3 1-(3,4-Dihydroxyphenyl)propan-1-one DP1->DP3 +H₂O, -CH₃OH DP2->DP3 +H₂O, -CH₃OH

Caption: Potential degradation pathway of this compound under acidic conditions.

experimental_workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analysis Analyze by Stability-Indicating HPLC Sample->Analysis Identify Identify Degradation Products by LC-MS Analysis->Identify Report Report Stability Profile Identify->Report

Caption: General workflow for a forced degradation study.

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-one: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the accurate determination of purity is a critical, non-negotiable step. For compounds such as 1-(3,4-Dimethoxyphenyl)propan-1-one, a versatile intermediate in various synthetic pathways, robust analytical methodologies are paramount to ensure the reliability and reproducibility of downstream applications. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by illustrative experimental data and detailed protocols.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, primary method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte.[1] While HPLC provides excellent sensitivity for detecting trace impurities and is a workhorse in many quality control laboratories, its accuracy for purity assignment by area percent can be influenced by the response factors of impurities.[1][2] GC-MS is highly suitable for volatile and thermally stable compounds, offering exceptional separation and structural identification of impurities.[3] The choice of method ultimately depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and throughput considerations.

Data Presentation: A Comparative Overview

The following table summarizes the illustrative performance of qNMR, HPLC, and GC-MS in the purity analysis of a hypothetical batch of this compound.

Analytical MethodPrinciplePurity Value (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Limitations
Quantitative ¹H-NMR Direct proportionality between signal integral and molar concentration.[1]99.20.2Absolute quantification, structural confirmation, non-destructive.[2][4]Lower throughput, higher sample concentration required.[2]
HPLC (UV Detection) Chromatographic separation and UV absorbance detection.[1]99.80.5High sensitivity, high throughput, excellent for routine QC.[2]Relative quantification, dependent on impurity response factors.[1]
GC-MS Separation based on volatility and mass-to-charge ratio detection.[3]99.50.4High sensitivity for volatile impurities, structural elucidation of impurities.[3]Requires analyte to be volatile and thermally stable.[3]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

a. Materials and Equipment:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, certified reference material)[5]

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)[5]

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[6]

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient for accurate quantification).[7]

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]

  • Spectral Width: To encompass all signals of interest.

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons or the methoxy protons) and a signal from the internal standard.

  • Calculate the purity using the following formula[9]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity analysis of this compound.

a. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[10]

b. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Gradient: A typical gradient might start from 60% B and increase to 95% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[2]

c. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method suitable for the purity analysis of this compound, assuming it is sufficiently volatile and thermally stable.

a. Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane or ethyl acetate (solvent)

b. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 40-400[3]

c. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent like dichloromethane to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 10 µg/mL.[3]

d. Data Analysis:

  • Purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectra of any detected impurities can be used for their identification.

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Purity Calculation weigh_sample Weigh Sample weigh_is Weigh Internal Standard (for qNMR) weigh_sample->weigh_is acquire_hplc Run HPLC acquire_gcms Run GC-MS dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_nmr Acquire qNMR Spectrum transfer->acquire_nmr process_nmr Process Spectrum & Integrate Signals acquire_nmr->process_nmr process_hplc Integrate Peaks acquire_hplc->process_hplc process_gcms Integrate Peaks & Analyze Mass Spectra acquire_gcms->process_gcms calculate_purity_nmr Calculate Absolute Purity process_nmr->calculate_purity_nmr calculate_purity_hplc Calculate Area % Purity process_hplc->calculate_purity_hplc calculate_purity_gcms Calculate Area % Purity process_gcms->calculate_purity_gcms

Caption: Experimental workflow for purity analysis.

comparison_logic start Purity Analysis of This compound need_absolute Need Absolute Purity? start->need_absolute qnmr Use qNMR need_absolute->qnmr Yes routine_qc Routine QC / High Throughput? need_absolute->routine_qc No orthogonal_method Consider Orthogonal Method (e.g., Titration, DSC) qnmr->orthogonal_method For confirmation hplc Use HPLC routine_qc->hplc Yes volatile_impurities Volatile Impurities Expected? routine_qc->volatile_impurities No hplc->orthogonal_method For confirmation gcms Use GC-MS volatile_impurities->gcms Yes volatile_impurities->orthogonal_method No gcms->orthogonal_method For confirmation

Caption: Decision logic for selecting an analytical method.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR spectroscopy stands out as a primary and highly reliable method, providing an absolute purity value that is traceable to a certified reference material. It also offers the significant advantage of simultaneous structural confirmation.

HPLC is an excellent and often more practical choice for routine quality control, offering high sensitivity and throughput for monitoring impurity profiles. However, it is crucial to be aware of the potential for inaccurate quantification if impurities have significantly different UV response factors.

GC-MS is a powerful tool for identifying and quantifying volatile impurities, and its use should be considered if such byproducts are anticipated from the synthetic route.

For a comprehensive characterization and to ensure the highest confidence in the purity of this compound, a multi-technique approach is recommended. Utilizing an orthogonal method, such as employing both qNMR and HPLC, provides a more complete picture of the sample's composition and minimizes the risk of overlooking impurities that may not be amenable to a single technique.

References

Impurity Profiling of Synthetic 1-(3,4-Dimethoxyphenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiles for synthetic 1-(3,4-Dimethoxyphenyl)propan-1-one, a key intermediate in various pharmaceutical syntheses. Understanding and controlling impurities is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document details the impurity profiles resulting from different synthetic methodologies and provides robust analytical protocols for their identification and quantification.

Comparison of Impurity Profiles from Different Synthetic Routes

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a prominent route. However, alternative methods exist, each potentially generating a unique impurity profile. This section compares the typical impurities associated with two common synthetic strategies.

Table 1: Comparative Impurity Profile of this compound

Impurity NameStructureTypical Concentration (%) in Friedel-Crafts AcylationTypical Concentration (%) in Alternative Route (e.g., Grignard Reaction)
Starting Materials
Veratrole (1,2-Dimethoxybenzene)< 0.5N/A
Propionyl Chloride< 0.2N/A
3,4-DimethoxybromobenzeneN/A< 0.5
PropanenitrileN/A< 0.2
Isomeric Impurities
1-(2,3-Dimethoxyphenyl)propan-1-one1.0 - 3.0< 0.1
1-(2,4-Dimethoxyphenyl)propan-1-one< 0.5< 0.1
Process-Related Impurities
Diacylated Veratrole0.1 - 0.5N/A
Unreacted Grignard Reagent AdductsVariesN/A0.1 - 1.0
Degradation Products
3,4-Dimethoxybenzoic acid< 0.1< 0.1

N/A: Not Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the impurity profiling of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid for better peak shape) is commonly used.[1][2] A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for separating aromatic ketones and related impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 10 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for the definitive structural assignment of impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in about 0.6 mL of the deuterated solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the impurity profiling process.

cluster_synthesis Synthetic Routes cluster_analysis Impurity Profiling Route_A Friedel-Crafts Acylation Crude_Product Crude this compound Route_A->Crude_Product Yields Product A Route_B Alternative Synthesis (e.g., Grignard) Route_B->Crude_Product Yields Product B HPLC HPLC-UV Analysis (Quantification) Crude_Product->HPLC GCMS GC-MS Analysis (Identification) Crude_Product->GCMS NMR NMR Spectroscopy (Structure Elucidation) Crude_Product->NMR For unknown peaks Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison Final_Report Impurity Profile Report Data_Comparison->Final_Report

Caption: Workflow for Comparative Impurity Profiling.

cluster_synthesis Friedel-Crafts Acylation Pathway cluster_impurities Potential Impurities Veratrole Veratrole Reaction Acylation Reaction Veratrole->Reaction Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Product This compound Reaction->Product Isomers Isomeric Products Reaction->Isomers Diacylation Diacylated Byproducts Reaction->Diacylation Starting_Materials Unreacted Starting Materials Reaction->Starting_Materials

Caption: Friedel-Crafts Synthesis and Potential Impurities.

References

A Comparative Guide to the Biological Activity of Methoxy-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various methoxy-substituted propiophenones and related derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of their therapeutic potential supported by experimental data. The position and number of methoxy groups on the aromatic ring significantly influence the pharmacological profile of these compounds, leading to a diverse range of activities including anticancer, anti-inflammatory, and anticonvulsant effects.

Anticancer and Cytotoxic Activity

The introduction of methoxy groups into the chemical structure of propiophenone-related compounds, such as chalcones, has been a key strategy in the development of novel anticancer agents. The substitution pattern plays a critical role in determining the cytotoxic potency and mechanism of action.

The following table summarizes the cytotoxic activity of various methoxy-substituted compounds against different human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific DerivativeMethoxy Substitution PatternCell LineIC₅₀ (µM)Reference
Indolyl-PropenoneAnalog of 1-(indol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one6-methoxy on indole ringGlioblastoma CellsNot specified, but noted to switch activity from methuosis induction to microtubule disruption[1]
Flavanone-derived Lactone4'-methoxy derivative4'-methoxy on B ringCanine Lymphoma/LeukemiaMost potent derivative in the study[2][3]
Flavanone-derived Lactone2'-methoxy derivative2'-methoxy on B ringCanine Lymphoma/LeukemiaLower potency than 4'-methoxy derivative[2]
Flavanone-derived Lactone8-methoxy derivative8-methoxy on A ringCanine Lymphoma/LeukemiaWeakest activity in the study[2][3]
Chalcone2',6'-dimethoxy substituted chalcones2',6'-dimethoxy on B-ringHepG2, HeLa, MCF-7, A549, SW1990Generally high activity; b22 & b29 showed higher activity than etoposide[4]
Chalcone3',4',5'-trimethoxy substituted chalcone3',4',5'-trimethoxy on B-ringHepG2Potent activity (a20)[4]
Benzimidazole CarboxamideN-methyl, cyano-substituted derivativeMethoxy and hydroxyl groups on phenyl ringMCF-73.1[5]
Benzimidazole Carboxamide2-hydroxy-4-methoxy, N-isobutyl derivative2-hydroxy, 4-methoxy on phenyl ringHCT 116, MCF-7, HEK 2932.2 - 4.4[5]
4-Allyl-2-methoxyphenol4-Allyl-2-methoxyphenyl propionate2-methoxyMCF-70.400 µg/mL[6]
4-Allyl-2-methoxyphenol4-Allyl-2-methoxyphenyl isobutanoate2-methoxyMCF-71.29 µg/mL[6]

The cytotoxic activity of methoxy-substituted compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The synthesized compounds are dissolved in a solvent like DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium and added to the cells. Control wells receive medium with DMSO only.

  • Incubation : The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Preparation (Stock Solutions in DMSO) treatment 4. Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation mtt_add 6. MTT Addition & Incubation incubation->mtt_add solubilize 7. Formazan Solubilization mtt_add->solubilize measure 8. Absorbance Reading solubilize->measure analysis 9. Data Analysis (Calculate IC50) measure->analysis

Workflow for a typical in vitro cytotoxicity assay (MTT method).

Anti-inflammatory Activity

Methoxyphenolic compounds, including derivatives of propiophenone and acetophenone, have demonstrated significant anti-inflammatory properties. They can inhibit the production of various pro-inflammatory mediators. The mechanism often involves the suppression of key signaling pathways like NF-κB and MAPK.[7][8]

The following table presents the IC₅₀ values for the inhibition of inflammatory mediators by several methoxyphenolic compounds.

CompoundMethoxy Substitution PatternTarget Mediator/AssayCell LineIC₅₀ (µM)Reference
Apocynin (4-hydroxy-3-methoxy-acetophenone)3-methoxy, 4-hydroxyVarious cytokines (e.g., IL-6, IL-8)Human Airway Cells146.6[9][10][11]
DiapocyninDimer of ApocyninVarious cytokinesHuman Airway Cells20.3[9][10][11]
2-methoxyhydroquinone2-methoxyVarious cytokinesHuman Airway Cells64.3[9][10][11]
2-methoxy-4-vinylphenol (2M4VP)2-methoxy, 4-vinylNO, PGE₂, iNOS, COX-2RAW264.7 CellsDose-dependent inhibition[8]
DehydrodiisoeugenolDimer of Isoeugenol (methoxyphenol)COX-2 Gene ExpressionRAW 264.7 CellsPotent inhibitor[12]

The effect of methoxy-substituted compounds on the production of inflammatory mediators is often assessed using qPCR for gene expression and ELISA for protein secretion.

  • Cell Stimulation : Human airway epithelial cells or macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) in the presence or absence of the test compounds.[7][9][11]

  • RNA Isolation and qPCR : After a set incubation time, total RNA is extracted from the cells. The RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is then performed using specific primers for target inflammatory genes (e.g., IL-6, IL-8, COX-2) to measure changes in mRNA expression levels.[9][11]

  • ELISA : The cell culture supernatants are collected. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of secreted proteins (e.g., IL-6, PGE₂) using specific antibodies.

  • Data Analysis : The expression levels of target genes and proteins in compound-treated cells are compared to those in cells stimulated with the inflammatory agent alone. IC₅₀ values can be calculated from dose-response curves.

Several methoxyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[7][8]

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation promotes Compound Methoxy- Propiophenones Compound->MAPK inhibits Compound->IKK inhibits

Inhibition of LPS-induced inflammatory pathways by methoxy-substituted compounds.

Anticonvulsant Activity

Certain methoxy-substituted propiophenone-related structures, such as propionamides and benzanilides, have been investigated for their potential as anticonvulsant agents. Their efficacy is typically evaluated in rodent models of epilepsy.[13][14][15]

The following table shows the anticonvulsant potency (ED₅₀) and neurotoxicity (TD₅₀) of selected methoxy-substituted compounds in the maximal electroshock (MES) seizure model in mice.

Compound ClassSpecific DerivativeMethoxy SubstitutionAdministrationMES ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Methoxypropionamide(R,S)-2,3-dimethoxypropionamide2,3-dimethoxyi.p. (mice)79Not ReportedNot Reported[13]
Benzamide(R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide)3-methoxyi.p. (mice)Potent activityNot ReportedNot Reported[14]
Benzanilide4-methoxy-2,6-dimethylbenzanilide4-methoxyi.p. (mice)18.58133.727.2[15]
Benzanilide4-methoxy-2,6-dimethylbenzanilide4-methoxyoral (mice)27.40342.5812.5[15]

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Model : Adult mice are used for the assay.

  • Compound Administration : Test compounds are administered to groups of mice, typically intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle.

  • Induction of Seizure : At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation : The mice are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.

  • Neurotoxicity Assessment : Motor impairment (neurotoxicity) is assessed using the rotorod test, where mice are placed on a rotating rod. The inability to remain on the rod for a set time (e.g., 1 minute) indicates toxicity.

  • Data Analysis : The median effective dose (ED₅₀) for seizure protection and the median toxic dose (TD₅₀) from the rotorod test are calculated. The Protective Index (PI = TD₅₀/ED₅₀) is determined as a measure of the drug's margin of safety.[15]

The biological activity of these compounds is highly dependent on the position and electronic properties of the methoxy substituent.

G Core Propiophenone Core Subst Methoxy Group (-OCH3) Core->Subst is substituted by Position Position (ortho, meta, para) Subst->Position Number Number (mono-, di-, tri-) Subst->Number Activity Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) Position->Activity influences Number->Activity influences Potency Potency Activity->Potency Mechanism Mechanism of Action Activity->Mechanism

Structure-Activity Relationship (SAR) for methoxy-substituted propiophenones.

References

Assessing the Purity of 1-(3,4-Dimethoxyphenyl)propan-1-one Using Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of melting point analysis for assessing the purity of 1-(3,4-Dimethoxyphenyl)propan-1-one against other analytical techniques. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your needs.

Melting Point Analysis for Purity Determination

Melting point is a fundamental physical property of a solid crystalline substance. A pure compound typically melts over a narrow temperature range (0.5-1 °C), while the presence of impurities will both depress the melting point and broaden the melting range. This phenomenon, known as melting point depression, provides a simple and rapid method for assessing purity.

The reported melting point of pure this compound is 59-60 °C . A significant deviation from this value or a broad melting range is indicative of impurities.

Comparison with Potential Impurities

A common synthetic route to this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride. Therefore, unreacted starting materials are potential impurities.

CompoundRoleMelting Point (°C)
This compound Product 59-60
Veratrole (1,2-Dimethoxybenzene)Starting Material22-23[1][2]
Propionyl ChlorideStarting Material-94[3][4][5][6][7]
Propionic AnhydrideStarting Material-42[8][9][10][11][12]
Aluminum Chloride (anhydrous)Catalyst180 (sublimes)[13][14][15][16][17]

The substantial difference between the melting point of the desired product and its likely impurities makes melting point analysis a highly effective initial screening tool for purity.

Comparison with Other Analytical Methods

While melting point analysis is a valuable technique, other methods offer more detailed and quantitative information regarding the purity of a compound.

Analytical MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis Observation of the temperature range over which a solid transitions to a liquid.- Rapid and simple- Inexpensive equipment- Good for initial purity assessment- Not quantitative- Insensitive to small amounts of impurities- Not suitable for amorphous or thermally unstable compounds
Spectroscopy (NMR, IR) Interaction of molecules with electromagnetic radiation to provide structural information.- Provides detailed structural information- Can identify and quantify specific impurities- Non-destructive- More expensive instrumentation- Requires expertise for data interpretation- May not detect non-chromophoric or non-protonated impurities
Chromatography (GC, HPLC) Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.- Highly sensitive and quantitative- Can separate complex mixtures- Applicable to a wide range of compounds- More complex and time-consuming than melting point analysis- Requires more expensive equipment and solvents- Method development can be challenging

Experimental Protocols

Protocol for Melting Point Determination

Objective: To determine the melting point range of a sample of this compound.

Materials:

  • Sample of this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point (around 50 °C).

  • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has completely melted (the clear point).

  • The recorded range between the onset and clear point is the melting point range of the sample.

Protocol for Mixed Melting Point Determination

Objective: To confirm the identity of a sample suspected to be this compound.

Materials:

  • Unknown sample

  • Authentic reference standard of this compound

  • Melting point apparatus

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Prepare a mixture of the unknown sample and the authentic reference standard in an approximately 1:1 ratio by mass.

  • Thoroughly grind the mixture in a mortar and pestle to ensure homogeneity.

  • Determine the melting point of this mixture using the protocol described above.

  • Simultaneously, determine the melting point of the pure reference standard in a separate capillary tube for direct comparison.

Interpretation of Results:

  • No Depression: If the melting point of the mixture is sharp and within the same range as the pure reference standard, it confirms that the unknown sample is identical to the reference standard.

  • Depression and Broadening: If the melting point of the mixture is depressed (lower than the reference standard) and melts over a wider range, the unknown sample is not the same as the reference standard, and one is acting as an impurity to the other.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using melting point analysis.

Purity_Assessment_Workflow start Start: Obtain Sample of This compound determine_mp Determine Melting Point Range start->determine_mp compare_mp Compare with Literature Value (59-60 °C) determine_mp->compare_mp sharp_mp Sharp Melting Range (within 1-2 °C of lit. value) compare_mp->sharp_mp Matches broad_mp Broad Melting Range or Depressed Melting Point compare_mp->broad_mp Does Not Match high_purity Indicates High Purity sharp_mp->high_purity impure Indicates Presence of Impurities broad_mp->impure mixed_mp Perform Mixed Melting Point with Authentic Standard high_purity->mixed_mp further_analysis Consider Further Analysis (e.g., Chromatography, Spectroscopy) impure->further_analysis no_depression No Melting Point Depression mixed_mp->no_depression Result depression Melting Point Depression mixed_mp->depression Result identity_confirmed Identity Confirmed no_depression->identity_confirmed different_compound Different Compound depression->different_compound

Caption: Workflow for Purity Assessment via Melting Point.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1-(3,4-Dimethoxyphenyl)propan-1-one (CAS RN: 1835-04-7), a common intermediate in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and to be familiar with institutional and local regulations. When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal program.

1. Waste Identification and Segregation:

  • Identify the waste as a non-halogenated organic solid.
  • Do not mix with other waste streams, particularly incompatible chemicals, to prevent unforeseen reactions.

2. Containerization:

  • Place the waste in a clearly labeled, sealed, and chemically compatible container.
  • The container should be in good condition and appropriate for the quantity of waste.
  • Label the container with the full chemical name, "this compound," and any associated hazard warnings.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
  • Ensure the storage area is away from heat sources and direct sunlight.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the contractor with accurate information about the chemical waste.

Note: Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
CAS Number 1835-04-7
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Off-White Semi-Solid[1]
Boiling Point 295.2°C at 760 mmHg
Flash Point 123.2°C
Density 1.047 g/cm³

Experimental Protocols

While no experimental protocols for disposal are cited, the procedures outlined above are based on standard best practices for chemical waste management in a laboratory setting. The fundamental principle is the containment and segregation of the chemical waste, followed by transfer to a licensed facility equipped to handle such materials, typically through incineration or other approved chemical treatment methods.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for Disposal B Is the material in a properly labeled and sealed container? A->B C Transfer to a suitable, labeled container. B->C No D Store in designated hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup. D->E F EHS transports to an approved waste disposal facility. E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(3,4-Dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety, and logistical information for 1-(3,4-Dimethoxyphenyl)propan-1-one, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety GogglesWear chemical safety goggles that meet current safety standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before use and replace them if compromised.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned.
Respiratory Protection Not Required (under normal use)Under normal conditions with adequate ventilation, respiratory protection is not required. If dust or aerosols are generated, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safely managing this compound in a laboratory setting.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Confirm that all necessary PPE is available and in good condition.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale dust or vapors.

    • Keep the compound away from heat, sparks, and open flames as it is a combustible material.[1]

    • Take precautionary measures against static discharge.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed to prevent contamination and potential reactions.

    • Store away from strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused or waste this compound should be treated as hazardous chemical waste.

  • Container Disposal : Dispose of the original container as unused product.[2] Do not reuse empty containers.

  • Disposal Method : All waste material must be disposed of through a licensed hazardous waste disposal company.[2] Do not pour down the drain or discard in regular trash.[1][2] Follow all local, regional, and national regulations for chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate storage_seal Seal Container handle_react->storage_seal If not all is used cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste storage_store Store in Designated Area storage_seal->storage_store

Figure 1. Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.